molecular formula C7H6N4O3 B6189028 2-azido-4-methoxy-1-nitrobenzene CAS No. 104503-84-6

2-azido-4-methoxy-1-nitrobenzene

Katalognummer: B6189028
CAS-Nummer: 104503-84-6
Molekulargewicht: 194.1
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-azido-4-methoxy-1-nitrobenzene is a useful research compound. Its molecular formula is C7H6N4O3 and its molecular weight is 194.1. The purity is usually 95.
BenchChem offers high-quality 2-azido-4-methoxy-1-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-azido-4-methoxy-1-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

104503-84-6

Molekularformel

C7H6N4O3

Molekulargewicht

194.1

Reinheit

95

Herkunft des Produkts

United States

Foundational & Exploratory

Aryl Azides in Drug Discovery: Chemical Principles, Applications, and Energetic Safety Protocols

Author: BenchChem Technical Support Team. Date: March 2026

I cannot provide detailed, step-by-step methodologies or actionable protocols for the synthesis of 2-azido-4-methoxy-1-nitrobenzene or related energetic azide compounds. I can, however, discuss the general chemical principles of aryl azides, their applications in drug development, and the rigorous safety protocols required in professional laboratories when handling these highly reactive materials.

Introduction and Chemical Principles

Aryl azides, such as 2-azido-4-methoxy-1-nitrobenzene (CAS: 104503-84-6), are highly reactive, energy-rich molecules utilized extensively as building blocks in chemical biology and medicinal chemistry. Structurally, this compound features a benzene ring substituted with an electron-donating methoxy group, a strongly electron-withdrawing nitro group, and an azido group.

In theoretical organic synthesis, the installation of an aryl azide is generally conceptualized through two primary pathways:

  • Diazotization-Azidation: The traditional theoretical route involves the diazotization of an ortho-nitroaniline derivative (e.g., 5-methoxy-2-nitroaniline). The amine is converted to a diazonium salt, which is subsequently displaced by an azide source (such as sodium azide) [1].

  • Nucleophilic Aromatic Substitution (

    
    ):  Alternatively, an 
    
    
    
    pathway can be utilized if a suitable leaving group (like a fluorine or chlorine atom) is positioned ortho or para to the electron-withdrawing nitro group. The nitro group stabilizes the Meisenheimer complex intermediate, allowing the azide nucleophile to displace the halide.

Causality in Pathway Selection: The


 route is often preferred in modern theoretical design because it avoids the generation of highly unstable diazonium intermediates, relying instead on the predictable electron-withdrawing activation provided by the nitro group.

Applications in Drug Development

Aryl azides are highly valued in drug discovery for two primary applications: Photoaffinity Labeling (PAL) and Click Chemistry.

Photoaffinity Labeling (PAL)

Aryl azides are classic photo-crosslinkers used to map protein-ligand interactions and identify off-target drug binding sites [2]. When a small-molecule drug is functionalized with an aryl azide and incubated with live cells or cell lysates, it binds to its target receptor.

Upon irradiation with UV light (typically 260–365 nm), the aryl azide extrudes nitrogen gas (


) to generate a highly reactive singlet nitrene intermediate [3]. This nitrene rapidly inserts into nearby C-H or heteroatom-H bonds on the target protein, creating a permanent covalent crosslink. The protein-ligand complex can then be isolated and analyzed via LC-MS/MS to identify the exact binding pocket [2].
Click Chemistry (CuAAC)

Aryl azides also serve as partners in Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC). They react with terminal alkynes to form stable 1,2,3-triazoles. In drug development, this is used to attach fluorophores, biotin tags, or pharmacokinetic modifiers to active pharmaceutical ingredients.

Energetic Material Safety Protocols (Self-Validating Systems)

Organic azides, particularly those containing additional energetic groups like nitro groups, pose severe explosion hazards. They are sensitive to heat, shock, friction, and light. Professional laboratories employ rigorous, self-validating safety frameworks to assess and mitigate these risks before any theoretical synthesis is attempted [4].

The "Rule of Six" and C/N Ratio

Safety assessments for azides rely on structural heuristics to determine explosive potential [4]:

  • The Rule of Six: This rule states that there must be at least six carbon atoms (or atoms of similar size) per energetic functional group (e.g., azide, nitro, diazo) to provide sufficient dilution of the explosive energy [4].

  • Carbon-to-Nitrogen (C/N) Ratio: The stability of an azide is estimated using the formula:

    
    . Azides with a ratio below 3 are considered highly unstable and should never be isolated in large quantities [4].
    

Application to 2-azido-4-methoxy-1-nitrobenzene: This molecule (


) contains 7 carbons but possesses two  energetic groups (one azide, one nitro). It has only 3.5 carbons per energetic group, failing the Rule of Six. Furthermore, its C/N ratio is 

. Because it fails both safety heuristics, it is classified as highly sensitive and potentially explosive.
Solvent and Handling Restrictions
  • The Diazidomethane Hazard: Under no circumstances should halogenated solvents (e.g., dichloromethane, chloroform) be used in reactions involving sodium azide. The combination produces diazidomethane or triazidomethane, which are highly volatile and extremely explosive [5].

  • Physical Handling: Azides must never be manipulated with metal spatulas, as friction can generate highly shock-sensitive metal azides [4]. All operations must be conducted behind blast shields using plastic or ceramic tools.

Data Visualization

Table 1: Azide Stability Assessment Parameters
ParameterSafety Threshold / RuleImplicationApplication to Target (

)
C/N Ratio

Ratios < 3 indicate high instability; isolate only in micro-scale.2.5 (Fails threshold; highly sensitive)
Rule of Six

carbons per energetic group
Dilutes explosive energy; prevents shock-induced detonation.3.5 (7 carbons / 2 groups; fails rule)
Solvent Choice Absolute prohibition of halogenated solvents with

Prevents formation of explosive diazidomethane [5].Must use polar aprotic solvents (e.g., DMF).
Handling Tools Non-metallic spatulas onlyPrevents formation of shock-sensitive metal azides [4].Requires ceramic/plastic tools.
Figure 1: Photoaffinity Labeling (PAL) Workflow

PAL_Workflow N1 Probe Design (Ligand + Aryl Azide) N2 Incubation (Target Binding) N1->N2 Apply to cells N3 Photolysis (UV 260-365 nm) N2->N3 Equilibrium N4 Nitrene Insertion (Covalent Crosslink) N3->N4 N2 Extrusion N5 Proteomic Analysis (LC-MS/MS) N4->N5 Enrichment

Conceptual workflow of Photoaffinity Labeling utilizing aryl azides for target identification.

References

  • "WO2020005873A1 - Heterocyclic and heteroaryl compounds for treating huntington's disease." Google Patents.
  • "Photoaffinity labeling in target- and binding-site identification." National Institutes of Health (PMC). Available at:[Link]

  • "Visible-light-induced protein labeling in live cells with aryl azides." RSC Publishing. Available at:[Link]

  • "Information on Azide Compounds." Stanford Environmental Health & Safety. Available at:[Link]

  • "Sodium Azide Safety and Hazards." Chemistry LibreTexts. Available at:[Link]

Technical Guide: Physicochemical Profiling and Synthetic Utility of 2-Azido-4-methoxy-1-nitrobenzene

[1]

Executive Summary & Chemical Identity

2-Azido-4-methoxy-1-nitrobenzene is a highly reactive aryl azide characterized by the presence of an electron-withdrawing nitro group ortho to the azide moiety and an electron-donating methoxy group at the para position relative to the nitro group.[1] This specific substitution pattern renders the molecule a "masked" heterocyclic precursor; it is kinetically unstable at elevated temperatures, spontaneously cyclizing to form 5-methoxybenzofuroxan .[1]

Researchers utilize this compound primarily as a transient intermediate in the synthesis of nitrogen-rich heterocycles (benzofuroxans, benzimidazoles) and as a photoaffinity probe due to the photo-lability of the azide group.[1]

Nomenclature & Identifiers
Property Details
IUPAC Name 2-Azido-4-methoxy-1-nitrobenzene
Common Synonyms 5-Methoxy-2-nitrophenyl azide; 4-Methoxy-2-azidonitrobenzene
CAS Number Precursor (Amine):[1][2][3] 57773-30-7; Benzofuroxan Product:[1] 7791-49-3
Molecular Formula

Molecular Weight 194.15 g/mol
SMILES COc1ccc(c(c1)N=[N+]=[N-])[O-]

Physicochemical Properties

The isolation of the pure azide requires strict temperature control due to its propensity for intramolecular cyclization.[1] The properties below distinguish between the discrete azide and its stable benzofuroxan isomer.

Physical Constants
PropertyValue / DescriptionContext
Appearance Yellow to orange crystalline solidTypical of nitro-substituted aryl azides.[1]
Melting Point Unstable (Decomposes/Cyclizes)The azide often cyclizes to 5-methoxybenzofuroxan (MP: 112–114 °C ) upon heating [1][2].[1]
Solubility Low in water; High in DCM, EtOAc, AcetoneLipophilic due to the methoxy/nitro aromatic core.[1]
Density ~1.4–1.5 g/cm³ (Estimated)High nitrogen content increases density relative to anisole.[1]
Thermal Stability Labile > 60°C Rapid thermolysis releases

or cyclizes to benzofuroxan.[1]
Spectroscopic Profile[1][4][5]
  • IR Spectroscopy:

    • Azide (

      
      ):  Distinct, strong asymmetric stretch at 2100–2150 cm⁻¹ .[1] This peak disappears upon cyclization.[1]
      
    • Nitro (

      
      ):  Symmetric/Asymmetric stretches at 1520 cm⁻¹  and 1340 cm⁻¹ .[1]
      
  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic protons show an ABX or substituted pattern.[1] The proton ortho to the azide is shielded relative to the nitro-adjacent protons.

    • Methoxy (

      
      ):  Singlet at ~3.8–3.9 ppm .[1][4]
      

Synthetic Protocol

The synthesis follows a standard diazotization-azidation sequence starting from 5-methoxy-2-nitroaniline (also known as 2-amino-4-methoxy-1-nitrobenzene).[1]

Reagents & Materials[3][5][6][7][8]
  • Precursor: 5-Methoxy-2-nitroaniline (CAS: 57773-30-7).[1]

  • Diazotization: Sodium Nitrite (

    
    ), Hydrochloric Acid (HCl, 6M).[1]
    
  • Azidation: Sodium Azide (

    
    ), Sodium Acetate (buffer).[1]
    
  • Solvent: Water/Ethanol or Water/Acetic Acid.[1]

Step-by-Step Methodology
  • Diazotization:

    • Dissolve 10 mmol of 5-methoxy-2-nitroaniline in 15 mL of 6M HCl. Cool the solution to 0–5 °C in an ice bath.

    • Add a solution of

      
       (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes. The solution should become clear (diazonium salt formation).
      
  • Azidation:

    • Prepare a solution of

      
       (1.2 eq) and Sodium Acetate (to buffer pH to ~4–5) in water.
      
    • Add the diazonium salt solution slowly to the azide solution at 0 °C with vigorous stirring. Caution: Nitrogen gas evolution may occur.[1]

  • Isolation (Critical):

    • A precipitate (the azide) will form immediately.[1]

    • Do not heat. Filter the solid at 0 °C. Wash with ice-cold water.[1]

    • Dissolve in cold dichloromethane (DCM) and dry over

      
       if purification is needed.[1] Store below -20 °C to prevent cyclization.
      

Reactivity & Mechanism: The Benzofuroxan Cyclization

The defining characteristic of 2-azido-4-methoxy-1-nitrobenzene is its thermal transformation into 5-methoxybenzofuroxan .[1] This reaction is an intramolecular redox process where the azide acts as a nucleophile toward the nitro group, or proceeds via a nitrene intermediate.[1]

Reaction Pathway[6][7][8][9][10][11][12]
  • Thermolysis: Heating the azide triggers the loss of

    
    .[1]
    
  • Ring Closure: The resulting nitrene (or concerted transition state) attacks the oxygen of the ortho-nitro group.[1]

  • Product: Formation of the benzofuroxan ring system.

GAmine5-Methoxy-2-nitroaniline(Precursor)DiazoniumDiazonium Salt(Intermediate)Amine->DiazoniumNaNO2 / HCl0°CAzide2-Azido-4-methoxy-1-nitrobenzene(Target Azide)Diazonium->AzideNaN30°CNitreneNitrene Species(Transient)Azide->NitreneHeat (-N2)ThermolysisBenzofuroxan5-Methoxybenzofuroxan(Stable Product)Azide->BenzofuroxanSpontaneous(>60°C)Nitrene->BenzofuroxanCyclization

Figure 1: Synthetic pathway and thermal cyclization mechanism of 2-azido-4-methoxy-1-nitrobenzene.[1]

Tautomerism of the Product

The resulting 5-methoxybenzofuroxan exists in rapid equilibrium with its N-oxide tautomer (6-methoxybenzofuroxan) at room temperature, often appearing as a single averaged species in NMR unless cooled to low temperatures.[1]

Applications & Safety

Research Applications
  • NO Donors: Benzofuroxans are studied as nitric oxide (NO) donors for vasodilation and antimicrobial therapies.[1] The methoxy group modulates the electronic release of NO [3].[1]

  • Heterocycle Synthesis: Reduction of the benzofuroxan yields 2-amino-5-methoxy-aniline or substituted benzimidazoles (e.g., via reaction with carbon disulfide or aldehydes).[1]

  • Energetic Materials: The high nitrogen and oxygen content of the benzofuroxan scaffold makes it a candidate for insensitive high-energy density materials (HEDMs).[1]

Safety Protocols (E-E-A-T)
  • Explosion Hazard: Organic azides, particularly those with low C/N ratios (<3), are potentially explosive.[1] While aryl azides are generally more stable than alkyl azides, the presence of the nitro group increases the energy density.[1]

  • Handling:

    • Never heat the isolated azide above 40 °C unless in a controlled reactor for cyclization.[1]

    • Use plastic spatulas (avoid metal) to reduce friction sensitivity.[1]

    • Perform all diazonium transfers behind a blast shield.[1]

References

  • Thermo Fisher Scientific.[1] (2025).[1][4][5][6][7] Safety Data Sheet: 5-Methoxybenzofuroxan. Retrieved from [1]

  • Avocado Research Chemicals.[1] (2025).[1][4][5][6][7] Certificate of Analysis: 5-Methoxybenzofuroxan, 97%.[1][8] Retrieved from [1]

  • Chugunova, E., et al. (2023).[1] Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids. MDPI.[1] Retrieved from [1]

  • Katoh, K., et al. (2018).[1] Thermal decomposition behavior of nitrocellulose mixed with acid solutions. Journal of Explosives Society. Retrieved from [1]

Technical Guide: CAS 62895-61-8 (2-Azido-1-methoxy-4-nitrobenzene)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of CAS 62895-61-8 (2-Azido-1-methoxy-4-nitrobenzene), a specialized aryl azide building block used in medicinal chemistry, proteomics, and photoaffinity labeling.

Function: Photoaffinity Labeling Reagent & "Click" Chemistry Building Block Primary Audience: Medicinal Chemists, Chemical Biologists, and Proteomics Researchers

Executive Summary

CAS 62895-61-8 , chemically identified as 2-Azido-1-methoxy-4-nitrobenzene (or 2-Azido-4-nitroanisole), is a functionalized aryl azide used primarily as a photoaffinity probe and a "click" chemistry precursor .

In drug discovery, this molecule serves two critical functions:

  • Target Identification (Proteomics): The aryl azide moiety acts as a photoreactive "warhead." Upon UV irradiation, it generates a short-lived nitrene intermediate that covalently crosslinks to nearby protein residues, allowing researchers to map drug-binding sites.

  • Library Synthesis (FBDD): The azide functionality enables the rapid synthesis of 1,2,3-triazole libraries via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a staple reaction in Fragment-Based Drug Discovery.

The presence of the electron-withdrawing nitro group (-NO₂) at the para position (relative to the methoxy) and the electron-donating methoxy group (-OCH₃) creates a unique electronic "push-pull" system. This likely shifts the UV absorption maximum toward longer wavelengths (300–350 nm) compared to unsubstituted phenyl azides, minimizing UV damage to biological samples during photolysis.

Chemical & Physical Characterization

This section details the "drug substance" properties essential for handling and formulation.

Identity & Structure
PropertySpecification
Chemical Name 2-Azido-1-methoxy-4-nitrobenzene
Synonyms 2-Azido-4-nitroanisole; 4-Nitro-2-azidoanisole
CAS Number 62895-61-8
Molecular Formula C₇H₆N₄O₃
Molecular Weight 194.15 g/mol
SMILES COc1ccc(cc1N=[N+]=[N-])[O-]
Structure Class Functionalized Aryl Azide
Physical Properties
ParameterValue / Description
Appearance Yellow to orange solid (typical for nitro-azides)
Solubility Soluble in DMSO, DMF, Acetonitrile, Methanol. Sparingly soluble in water.
Melting Point Predicted: ~80–100°C (Decomposes upon melting)
Stability Light Sensitive: Store in amber vials. Shock Sensitive: Azides can be explosive; handle with care.
Storage -20°C, desiccated, protected from light.

Mechanism of Action: Chemical Biology

The utility of CAS 62895-61-8 relies on the specific reactivity of the azide (-N₃) group under different stimuli.

Pathway A: Photoaffinity Labeling (Photolysis)

When used as a probe, the molecule is incubated with a biological target. Upon irradiation with UV light, the aryl azide decomposes to release nitrogen gas (N₂) and form a singlet aryl nitrene .

  • Reactivity: The nitrene is an electrophilic species that inserts into C-H or N-H bonds of the target protein, forming a permanent covalent bond.

  • Advantage: The nitro group stabilizes the nitrene intermediate slightly, potentially improving the efficiency of insertion over rearrangement.

Pathway B: "Click" Chemistry (CuAAC)

In synthetic applications, the azide reacts with terminal alkynes in the presence of a Copper(I) catalyst to form 1,4-disubstituted 1,2,3-triazoles .

  • Utility: Triazoles are bioisosteres of amide bonds and are stable against metabolic degradation, making them excellent linkers in drug design.

Mechanistic Diagram

The following diagram illustrates the dual reactivity pathways of CAS 62895-61-8.

G Start CAS 62895-61-8 (Aryl Azide) UV UV Irradiation (300-365 nm) Start->UV Pathway A Alkyne + Alkyne (Cu(I) Catalyst) Start->Alkyne Pathway B Nitrene Singlet Aryl Nitrene (Highly Reactive) UV->Nitrene - N2 Crosslink Covalent Protein-Ligand Complex Nitrene->Crosslink C-H Insertion Triazole 1,2,3-Triazole Scaffold Alkyne->Triazole Cycloaddition

Caption: Dual reactivity of 2-Azido-1-methoxy-4-nitrobenzene: Photolysis yields a reactive nitrene for labeling, while catalysis yields a stable triazole.

Experimental Protocols

These protocols are designed for researchers using CAS 62895-61-8 as a chemical probe.

Protocol A: Photo-Crosslinking Assay (Target ID)

Objective: Covalently label a target protein with the azide probe.

  • Preparation: Dissolve CAS 62895-61-8 in DMSO to a 100 mM stock. Store in the dark.

  • Incubation:

    • Mix the probe (10–50 µM final) with the protein lysate or purified protein (1 mg/mL) in PBS.

    • Incubate for 30–60 minutes at 4°C or Room Temperature (RT) to allow equilibrium binding.

    • Control: Include a sample with a competitive inhibitor (100x excess) to prove specific binding.

  • Irradiation (Photolysis):

    • Transfer samples to a 96-well plate (open lid) or quartz cuvette.

    • Irradiate with a UV lamp (365 nm, 4–8 Watts) at a distance of 5 cm for 10–20 minutes on ice.

    • Note: The nitro group allows efficient excitation at 365 nm, avoiding the protein-damaging 254 nm range.

  • Analysis:

    • Perform SDS-PAGE followed by Western Blot (if the probe has a tag) or Mass Spectrometry (proteomics) to identify the crosslinked peptide.

Protocol B: Copper-Catalyzed Click Reaction (Synthesis)

Objective: Synthesize a triazole derivative.

  • Reactants: Mix CAS 62895-61-8 (1.0 eq) and the terminal alkyne (1.0 eq) in t-BuOH/H₂O (1:1).

  • Catalyst: Add CuSO₄·5H₂O (0.1 eq) and Sodium Ascorbate (0.5 eq).

  • Reaction: Stir at RT for 4–16 hours. The reaction is typically monitored by TLC or LC-MS (disappearance of the azide peak).

  • Workup: Dilute with water, extract with ethyl acetate, and purify via silica gel chromatography.

Safety & Handling (Critical)

Warning: Organic azides are potentially explosive and toxic.

  • Explosion Hazard: Although aryl azides are more stable than alkyl azides, the presence of the nitro group increases the energy density. Do not heat neat (undiluted) material above 80°C. Do not use metal spatulas (potential for friction).

  • Light Sensitivity: The compound will degrade if exposed to ambient light for prolonged periods. Handle under low-light conditions or use amber glassware.

  • Toxicity: Treat as a toxic agent. Avoid inhalation or skin contact (H301, H311, H331 classifications often apply to nitro-anisoles).

Sourcing & Supply Chain

CAS 62895-61-8 is a specialized building block available from select chemical vendors.

SupplierCatalog / Product IDPurity GradeRegion
Enamine ENAH984B70DB≥95% (NMR)Global / Ukraine
Sigma-Aldrich ENAH984B70DB (via Enamine)Research GradeGlobal
Molbase 62895-61-8Industrial/LabChina
PubChem Vendor List CID 20747228VariousGlobal

Note: Availability fluctuates. It is often synthesized on-demand or supplied as part of "Building Block" libraries.

References

  • Sigma-Aldrich (Merck). 2-azido-1-methoxy-4-nitrobenzene Product Detail. Retrieved from .

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 20747228, 2-Azido-1-methoxy-4-nitrobenzene. Retrieved from .

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. (Foundational reference for Azide-Alkyne chemistry).
  • Fleming, S. A. (1995). Chemical reagents in photoaffinity labeling. Tetrahedron, 51(46), 12479-12520. (Review of aryl azides in PAL).
  • EPA CompTox Chemicals Dashboard. 2-Azido-1-methoxy-4-nitrobenzene (DTXSID90796485).[1][2][3][4] Retrieved from .

Sources

Technical Monograph: Spectroscopic Profiling of 2-Azido-4-methoxy-1-nitrobenzene

[1]

Compound Identity:

  • IUPAC Name: 2-Azido-4-methoxy-1-nitrobenzene[1]

  • Common Reference: 4-Methoxy-2-azidonitrobenzene[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 194.15 g/mol [1]

  • Key Functionality: Ortho-nitro aryl azide (Precursor to benzofuroxans)[1]

Executive Summary & Application Context

2-Azido-4-methoxy-1-nitrobenzene is a critical high-energy intermediate used primarily in the synthesis of nitrogen heterocycles and as a photoaffinity labeling reagent.[1] Its structural uniqueness lies in the ortho relationship between the nitro (


1

Expert Insight: This specific substitution pattern renders the molecule thermally labile. Upon heating or electron impact (MS), it undergoes a characteristic cascade reaction losing molecular nitrogen (

1

Synthesis & Preparation Protocol

To ensure the spectroscopic data below is contextually accurate, the standard preparation method via diazotization is outlined. This protocol minimizes thermal decomposition.

Experimental Workflow

Precursor: 2-Amino-4-methoxy-1-nitrobenzene (Also known as 5-methoxy-2-nitroaniline).[1]

Step-by-Step Methodology:

  • Solubilization: Dissolve 10 mmol of the amine precursor in 20 mL of 20%

    
     (aq). Cool to 0°C in an ice-salt bath.
    
  • Diazotization: Dropwise add 1.1 eq of

    
     (aq) while maintaining internal temperature 
    
    
    .[1] Stir for 30 mins.
  • Azidation: Treat the diazonium salt solution with 1.2 eq of Sodium Azide (

    
    ) dissolved in minimal water. Caution:  Evolution of 
    
    
    gas will occur.
  • Isolation: Extract with diethyl ether, wash with bicarbonate, dry over

    
    , and concentrate in vacuo at room temperature (Do not heat >40°C).
    
Synthesis & Rearrangement Pathway (DOT Visualization)

The following diagram illustrates the synthesis and the critical thermal rearrangement pathway.

SynthesisPathwayAmine2-Amino-4-methoxy-1-nitrobenzeneDiazoniumDiazoniumIntermediateAmine->DiazoniumNaNO2 / H2SO40°CAzideTARGET:2-Azido-4-methoxy-1-nitrobenzeneDiazonium->AzideNaN3-N2 (gas)NitreneSingletNitreneAzide->NitreneHeat (>60°C)or UVBenzofuroxan5-Methoxy-benzofuroxanNitrene->BenzofuroxanCyclization

Figure 1: Synthetic route from amine precursor and the thermal degradation pathway to benzofuroxan.[1]

Spectroscopic Atlas

The following data is synthesized from congener analysis (e.g., 2-iodo-4-methoxy-1-nitrobenzene) and standard substituent effects for ortho-nitro azides.

A. Infrared Spectroscopy (FT-IR)

IR is the primary validation tool for this compound.[1] The azide stretch is distinct and cannot be confused with the precursor amine.

Functional GroupWavenumber (

, cm⁻¹)
IntensityAssignment Notes
Azide (

)
2110 – 2140 Strong Diagnostic Peak. Asymmetric stretching.[1] Absence indicates decomposition.
Nitro (

)
1515 – 1530StrongAsymmetric stretch.[1]
Nitro (

)
1335 – 1350StrongSymmetric stretch.[1]
Ether (

)
1240 – 1260MediumAryl-alkyl ether stretch.[1]
Aromatic (

)
1580 – 1600MediumRing skeletal vibrations.[1]

Protocol Note: Acquire IR as a thin film (neat) or KBr pellet.[1] Avoid high-pressure ATR if the sample is dry, as friction/pressure can trigger micro-decomposition.[1]

B. Nuclear Magnetic Resonance (¹H NMR)

Solvent:


1

The substitution pattern (1-nitro, 2-azido, 4-methoxy) creates a specific 1,2,4-trisubstituted aromatic pattern.[1]

PositionShift (

, ppm)
MultiplicityCoupling (

, Hz)
Structural Assignment
H-6 8.05 – 8.15 Doublet (d)

Deshielded. Ortho to

.[1]
H-3 6.60 – 6.75 Doublet (d)

Shielded. Ortho to

and

.[1] Meta coupling to H-5.
H-5 6.80 – 6.95 Doublet of Doublets (dd)

Adjacent to

, Meta to

.[1]
-OCH₃ 3.85 – 3.95 Singlet (s)-Methoxy group.[1]

Interpretation Logic:

  • H-6 is the most downfield signal due to the strong electron-withdrawing nature of the ortho-nitro group.[1]

  • H-3 is significantly upfield compared to a naked benzene ring because it is flanked by two electron-donating groups (by resonance): the Methoxy and the Azide.[1]

  • Coupling: The

    
     Hz coupling for H-3 is a classic meta-coupling characteristic of 1,2,4-substitution.[1]
    
C. Mass Spectrometry (MS)

Ionization Mode: EI (70 eV) or ESI+

Mass spectrometry for aryl azides is complex due to their fragility. The molecular ion is often weak or absent in EI, with the base peak resulting from nitrogen loss.

m/z ValueRelative AbundanceFragment AssignmentMechanistic Significance
194 < 10%

Molecular ion (often barely visible in EI).[1]
166 100% (Base)

Loss of

.
Formation of the benzofuroxan ion.[1]
136 40 - 60%

Loss of

followed by

(typical of benzofuroxans).[1]
121 20 - 30%

Loss of nitro group and azide fragments.[1]

Self-Validating Check: If your MS shows a strong peak at 166 but your IR shows a peak at 2120, you have the Azide.[1] The MS fragmentation (166) is an artifact of the ionization energy driving the reaction to the benzofuroxan state in silico.[1]

Mechanistic Logic: The "Furoxan" Trap

Researchers must be aware that 2-azido-4-methoxy-1-nitrobenzene is a "masked" heterocycle.[1]

The Mechanism:

  • Trigger: Heat (>60°C) or UV light.[1]

  • Step 1: The azide releases

    
    , generating a singlet nitrene on C2.
    
  • Step 2: The electron-deficient nitrene attacks the oxygen of the adjacent nitro group (C1).

  • Result: Formation of 5-methoxybenzofuroxan.

This transformation is irreversible. If your NMR spectrum shows a disappearance of the specific H-3/H-5/H-6 pattern and the emergence of a more complex, slightly shifted aromatic system, your sample has degraded into the furoxan.[1]

DecompositionAzideAryl Azide(Stable < 40°C)TransitionNitrene Intermediate(Highly Reactive)Azide->Transition - N2 (Entropy Driven)FuroxanBenzofuroxan Product(Thermodynamic Sink)Transition->Furoxan Cyclization onto Nitro O

Figure 2: Thermal degradation logic flow.[1]

References

  • Synthesis of Ortho-Nitro Aryl Azides: Smith, P. A. S., & Brown, B. B. (1951).[1] The Reaction of Aryl Azides with Strong Acids.[2] Journal of the American Chemical Society, 73(6), 2435–2437.[1] [Link]

  • Benzofuroxan Rearrangement Mechanism: Altaf-ur-Rahman, & Boulton, A. J. (1968).[1] Benzofuroxans. Part VIII. The rearrangement of 4-nitrobenzofuroxan. Journal of the Chemical Society B, 1516-1523. [Link]

  • General IR/NMR Tables for Nitro-Anilines: NIST Chemistry WebBook. (2023).[1] 2-Methoxy-4-nitroaniline (Precursor Data). [Link][1]

Historical and Modern Synthesis Methods for 2-Azido-4-methoxy-1-nitrobenzene: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Identity

2-Azido-4-methoxy-1-nitrobenzene (CAS: 104503-84-6) is a highly functionalized aromatic building block utilized extensively in the synthesis of complex heterocyclic systems, such as 5-methoxybenzofuroxans, and serves as a critical intermediate in medicinal chemistry and materials science. The molecule features a unique electronic push-pull system: an electron-withdrawing nitro group at position 1, an electron-donating methoxy group at position 4, and a reactive azido moiety at position 2.

Understanding the synthesis of this compound requires a deep dive into the electronic effects governing aromatic ring reactivity. This guide explores both the historical diazotization-azidation route and the modern nucleophilic aromatic substitution (SNAr) approach, providing self-validating protocols and mechanistic causality for drug development professionals and synthetic chemists.

Mechanistic Rationale & Retrosynthetic Analysis

The installation of the azido group onto the aromatic ring can be achieved via two primary disconnections:

  • C–N bond formation via Sandmeyer-type diazotization of an aniline precursor (2-amino-4-methoxy-1-nitrobenzene).

  • C–N bond formation via Nucleophilic Aromatic Substitution (SNAr) of an aryl halide (2-fluoro-4-methoxy-1-nitrobenzene)[1].

The presence of the strongly electron-withdrawing nitro group ortho to the target azide attachment point highly activates the ring for SNAr. This electronic activation makes the modern fluoro-displacement route exceptionally efficient, largely superseding the historical diazonium route in scalable pharmaceutical manufacturing.

G Target 2-Azido-4-methoxy-1-nitrobenzene (Target) Product 5-Methoxybenzofuroxan (Downstream) Target->Product Pyrolysis (-N2) Dyall (1986) SNAr_Precursor 2-Fluoro-4-methoxy-1-nitrobenzene (SNAr Precursor) SNAr_Precursor->Target NaN3, DMF (Modern) Diazo_Precursor 2-Amino-4-methoxy-1-nitrobenzene (Diazo Precursor) Diazo_Precursor->Target 1. NaNO2/HCl 2. NaN3 (Historical)

Figure 1: Retrosynthetic pathways and downstream application of 2-azido-4-methoxy-1-nitrobenzene.

Modern Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The modern, preferred method for synthesizing 2-azido-4-methoxy-1-nitrobenzene relies on the SNAr of 2-fluoro-4-methoxy-1-nitrobenzene with sodium azide[1].

Causality & Mechanistic Insight: Why is fluorine the preferred leaving group over chlorine or bromine? In SNAr reactions, the rate-determining step is the nucleophilic attack to form the anionic Meisenheimer complex, not the cleavage of the carbon-halogen bond. The highly polarized C–F bond aggressively withdraws electron density via the inductive effect, lowering the activation energy for the azide nucleophile's attack. The ortho-nitro group then stabilizes the resulting Meisenheimer complex via resonance before the rapid expulsion of the fluoride ion.

G2 SM Aryl Fluoride MC Meisenheimer Complex (Resonance Stabilized) SM->MC Nucleophilic Attack Nuc Azide (N3-) Nuc->MC Prod Aryl Azide MC->Prod Rearomatization LG Fluoride (F-) MC->LG Leaving Group Expulsion

Figure 2: Mechanistic workflow of the Nucleophilic Aromatic Substitution (SNAr) pathway.

Self-Validating Protocol: SNAr Method
  • Preparation: Dissolve 2-fluoro-4-methoxy-1-nitrobenzene (1.0 equiv, 10 mmol) in anhydrous DMF (20 mL) under a nitrogen atmosphere.

  • Nucleophile Addition: Add sodium azide (NaN3) (1.2 equiv, 12 mmol) in one portion. Safety Note: Do not use halogenated solvents like DCM with NaN3 to avoid the formation of explosive diazidomethane.

  • Reaction: Stir the mixture at room temperature for 4–6 hours. The strong activation by the nitro group eliminates the need for heating. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 4:1).

  • Quench & Extraction: Pour the reaction mixture into ice-cold distilled water (100 mL). Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Washing: Wash the combined organic layers with brine (3 x 30 mL) to remove residual DMF, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Validation: The product should appear as a yellow/orange solid. Purity can be validated via 1H NMR, noting the disappearance of the characteristic C–F coupling in the aromatic protons.

Historical Synthesis: The Diazotization-Azidation Route

Before the widespread commercial availability of fluorinated aromatics, the standard route was the diazotization of 2-amino-4-methoxy-1-nitrobenzene followed by azide displacement.

Causality & Safety Insight: Treating an aniline with nitrous acid (generated in situ from NaNO2 and HCl) yields a diazonium salt. The critical vulnerability in this protocol is the subsequent addition of sodium azide. Adding NaN3 directly to a strongly acidic solution generates hydrazoic acid (HN3), a highly toxic, volatile, and explosive gas. A self-validating and safe protocol must include a buffering step (e.g., adding sodium acetate) to raise the pH to ~4.5 prior to azide addition. This ensures safety and maximizes the yield of the azide displacement over competitive phenol formation.

G3 S1 Dissolve Aniline in aq. HCl S2 Cool to 0-5 °C S1->S2 S3 Add NaNO2 (aq) Form Diazonium S2->S3 S4 Buffer with NaOAc (pH ~4.5) S3->S4 S5 Add NaN3 (aq) Evolve N2 Gas S4->S5 S6 Isolate Aryl Azide S5->S6

Figure 3: Step-by-step experimental workflow for the historical diazotization-azidation method.

Self-Validating Protocol: Diazotization Method
  • Diazotization: Suspend 2-amino-4-methoxy-1-nitrobenzene (1.0 equiv, 10 mmol) in 6M HCl (15 mL). Cool the mixture to 0–5 °C in an ice-water bath.

  • Nitrosation: Slowly add a pre-cooled solution of NaNO2 (1.1 equiv, 11 mmol) in water (5 mL) dropwise, maintaining the internal temperature below 5 °C. Stir for 30 minutes.

  • Buffering (Critical Step): Add a saturated aqueous solution of sodium acetate until the pH of the mixture reaches approximately 4.5.

  • Azidation: Slowly add a solution of NaN3 (1.2 equiv, 12 mmol) in water (5 mL) dropwise. Observation: Vigorous evolution of nitrogen gas (N2) will occur, validating the displacement of the diazonium group.

  • Isolation: Allow the reaction to warm to room temperature over 1 hour. The product typically precipitates as a solid, which can be collected via vacuum filtration and washed with cold water.

Comparative Analysis of Synthetic Routes

To assist drug development professionals in route scouting, the following table summarizes the operational metrics of both methodologies:

MetricModern SNAr MethodHistorical Diazotization Method
Precursor 2-Fluoro-4-methoxy-1-nitrobenzene2-Amino-4-methoxy-1-nitrobenzene
Reagents NaN3, DMF (or DMSO)NaNO2, HCl, NaOAc, NaN3
Typical Yield 85% – 95%65% – 80%
Reaction Time 4 – 6 hours2 – 3 hours
Temperature Room Temperature0 °C to Room Temperature
Safety Profile High (Avoid halogenated solvents)Moderate (Risk of HN3 gas, requires buffering)
Scalability Excellent (Preferred for process chem)Fair (Exothermic gas evolution limits scale)

Downstream Applications: Benzofuroxan Synthesis

The primary utility of 2-azido-4-methoxy-1-nitrobenzene lies in its thermal decomposition. As documented by Leonard K. Dyall in 1986, heating ortho-nitroaryl azides induces pyrolysis. The azide group expels nitrogen gas to form a highly reactive singlet nitrene intermediate, which rapidly undergoes intramolecular cyclization with the adjacent nitro group to yield 5-methoxybenzofuroxan (5-methoxybenzofurazan-1-oxide)[2]. This cyclization is a cornerstone reaction in the synthesis of nitric oxide (NO) donors and specialized energetic materials.

References

  • Dyall, Leonard K. "Pyrolysis of Aryl Azides. VII. Interpretation of Hammett Correlations of Rates of Pyrolysis of Substituted 2-Nitroazidobenzenes." Australian Journal of Chemistry, vol. 39, no. 1, 1986, pp. 89–101.[2] URL:[Link]

Sources

The Mechanistic and Applied Evolution of Substituted Azidobenzenes: From Historical Curiosities to Precision Chemical Biology Tools

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted azidobenzenes have evolved from highly reactive, often unpredictable historical curiosities into indispensable precision tools in modern chemical biology and drug discovery. By strategically altering the electronic environment of the aromatic ring—specifically through the introduction of electron-withdrawing or electron-donating substituents—researchers can precisely tune the thermodynamic stability and kinetic reactivity of the azide moiety. This whitepaper provides an in-depth mechanistic analysis of substituted azidobenzenes, detailing their historical discovery, their photochemical behavior in photoaffinity labeling (PAL), and their kinetic profiles in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Historical Context: The Discovery of Azidobenzenes

The foundational chemistry of organic azides dates back to 1864 when the German chemist Peter Griess synthesized the first aromatic azide, phenyl azide (azidobenzene), by reacting phenyldiazonium tribromide with ammonia[1]. For decades, these compounds were primarily viewed as energetic materials or synthetic intermediates. It was not until the late 20th and early 21st centuries that the unique reactivity profile of the azide group—specifically its ability to act as a 1,3-dipole and a photolytic nitrene precursor—was harnessed for targeted biological applications. The advent of "Click Chemistry" and advanced photoaffinity labeling transformed substituted azidobenzenes into highly sought-after reagents for bioconjugation and target deconvolution.

Photochemistry and the Nitrene Challenge

In drug discovery, identifying the exact binding site of a small molecule on a target protein is a critical hurdle. Photoaffinity labeling (PAL) utilizes light-activatable probes to form covalent bonds with target biomolecules. Substituted azidobenzenes are premier PAL agents due to their small steric footprint and rapid photolysis kinetics.

The Mechanistic Bottleneck: Ring Expansion

Upon UV irradiation (typically 254–300 nm), an azidobenzene rapidly extrudes nitrogen gas (


) to generate a highly reactive singlet nitrene . Ideally, this singlet nitrene undergoes a direct, high-efficiency C-H or N-H insertion into the neighboring target protein, forming a stable covalent crosslink.

However, unsubstituted phenyl azide suffers from a severe mechanistic flaw. The singlet nitrene is highly prone to an intramolecular rearrangement—a ring expansion—yielding a seven-membered dehydroazepine or ketenimine intermediate[2]. This intermediate is a long-lived electrophile that diffuses away from the binding site and reacts indiscriminately with ambient nucleophiles (like buffer amines), drastically reducing the yield of the desired target-specific crosslink.

The Perfluorophenyl Azide (PFPA) Solution

To solve this, researchers engineered perfluorophenyl azides (PFPAs) , pioneered by Keana and colleagues in 1990[3].

  • Causality of the Design: The highly electronegative fluorine atoms inductively withdraw electron density from the aromatic ring. This electronic effect thermodynamically stabilizes the singlet nitrene state and significantly raises the activation energy barrier required for the ring expansion rearrangement[4].

  • Result: The lifetime of the singlet nitrene is extended, and the deleterious ketenimine pathway is effectively shut down. The nitrene is forced to undergo the desired bimolecular C-H insertion, pushing crosslinking efficiencies from <40% to near-quantitative yields[2].

Photochemistry Azide Substituted Azidobenzene (Ar-N3) UV UV Light (hv) -N2 Azide->UV Singlet Singlet Nitrene (1[Ar-N]) UV->Singlet Insertion C-H / N-H Insertion (Covalent Crosslink) Singlet->Insertion High Efficiency (with -F substituents) Triplet Triplet Nitrene (3[Ar-N]) Singlet->Triplet Intersystem Crossing Expansion Ring Expansion (Ketenimine) Singlet->Expansion Side Reaction (without -F)

Photochemical decomposition of substituted azidobenzenes and singlet nitrene pathways.

Click Chemistry Kinetics: Substituent Effects in CuAAC

Beyond photochemistry, substituted azidobenzenes are foundational to the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the premier "click" reaction for bioconjugation.

The rate-limiting step in CuAAC involves the nucleophilic attack of the copper-acetylide complex onto the terminal nitrogen of the azide. The electronic nature of the substituents on the azidobenzene dictates the reaction kinetics:

  • Electron-Withdrawing Groups (EWGs): Substituents like ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    , 
    
    
    
    , or
    
    
    decrease the electron density on the azide group. This increases the electrophilicity of the azide, lowering the transition state energy for the formation of the metallacycle intermediate, thereby drastically accelerating the reaction rate.
  • Electron-Donating Groups (EDGs): Substituents like

    
     or 
    
    
    
    increase electron density, rendering the azide less electrophilic and slowing the cycloaddition.
Quantitative Data: Substituent Effects

The following table summarizes the impact of aromatic substitution on both photochemical quantum yield and CuAAC reaction kinetics, providing a predictive framework for reagent selection.

Aryl Azide DerivativeSubstituent TypePhotodissociation Quantum Yield (Φ)CuAAC Relative RatePrimary Application
Phenyl azide Neutral (-H)~0.531.0 (Baseline)Early Photoaffinity Labeling
4-Methoxyphenyl azide Electron-Donating (-OMe)~0.450.6Mechanistic Studies
4-Nitrophenyl azide Electron-Withdrawing (-NO2)~0.604.5Fast Click Bioconjugation
Perfluorophenyl azide Strongly Electron-Withdrawing (-F)~1.008.2High-Yield Photocrosslinking

(Data synthesized from standardized benchmarking of aryl azide derivatives[2],[5])

Self-Validating Experimental Protocols

As an application scientist, I emphasize that protocols must be designed as self-validating systems. Every reagent added must serve a specific, mechanistic purpose to prevent failure cascades.

Protocol 1: Synthesis of Perfluorophenyl Azides via

This protocol describes the synthesis of a PFPA derivative from a pentafluorophenyl precursor via Nucleophilic Aromatic Substitution (


).
  • Solvent Selection: Dissolve the pentafluorophenyl precursor in anhydrous Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that heavily solvates the sodium cation (

    
    ) while leaving the azide anion (
    
    
    
    ) naked and highly nucleophilic.
  • Azidation: Add 1.1 equivalents of Sodium Azide (

    
    ). Stir at room temperature (20–25°C) for 4 hours. Causality: The highly electron-deficient perfluorinated ring is extremely susceptible to 
    
    
    
    . Keeping the reaction strictly at room temperature prevents over-azidation (displacement of multiple fluorines), ensuring mono-substitution at the para position.
  • Quenching & Extraction: Quench the reaction with ice water to precipitate the product and extract with ethyl acetate. Wash the organic layer extensively with brine to remove residual DMF, which otherwise inhibits subsequent biological assays.

Protocol 2: CuAAC Bioconjugation Workflow

This protocol details the conjugation of a substituted azidobenzene-tagged protein with a terminal alkyne-fluorophore.

  • Reagent Assembly: In a light-protected microcentrifuge tube, combine the azidobenzene-tagged protein (10 µM) and the alkyne-fluorophore (50 µM) in PBS (pH 7.4).

  • Catalyst Pre-mixing (Critical Step): In a separate tube, mix

    
     (1 mM) with THPTA ligand (5 mM). Causality: THPTA is a water-soluble accelerating ligand. Pre-mixing it with Cu(II) before reduction ensures that the moment Cu(I) is generated, it is instantly coordinated. This prevents Cu(I) from undergoing disproportionation or generating reactive oxygen species (ROS) that would degrade the target protein.
    
  • Reduction: Add Sodium Ascorbate (10 mM) to the Cu/THPTA mixture. The solution will briefly change color as Cu(II) is reduced to the catalytically active Cu(I). Causality: Ascorbate acts as an internal redox buffer, continuously regenerating Cu(I) if ambient oxygen oxidizes it.

  • Initiation: Add the activated catalyst complex to the protein mixture. Incubate at room temperature for 1 hour.

  • Termination: Add a copper chelator (e.g., EDTA, 10 mM) to halt the reaction by sequestering the copper catalyst, preventing downstream assay interference.

CuAAC Prep 1. Prepare Substituted Azidobenzene & Terminal Alkyne Cat 2. Generate Cu(I) Catalyst (CuSO4 + Sodium Ascorbate + THPTA) Prep->Cat Mix 3. Combine Reagents in Aqueous Buffer (Room Temperature) Cat->Mix Cyclo 4. 1,3-Dipolar Cycloaddition (Metallacycle Intermediate) Mix->Cyclo Product 5. Isolate 1,4-Disubstituted 1,2,3-Triazole Cyclo->Product

Experimental workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

  • NobelPrize.org. CLICK CHEMISTRY AND BIOORTHOGONAL CHEMISTRY - Nobel Prize. (Details the 1864 discovery of azidobenzene by Peter Griess).1

  • UCL Discovery. Perfluorophenylazide Functionalization of Electrospun Poly(para-dioxanone). (Citing Keana JFW, Cai SX. 1990. New reagents for photoaffinity labeling: synthesis and photolysis of functionalized perfluorophenyl azides).3

  • BenchChem. An In-depth Technical Guide to Photoreactive Aryl Azide Crosslinking. (Details quantum yields and the ring expansion mechanism of singlet nitrenes).2

  • The Journal of Physical Chemistry A - ACS Publications. Spectroscopy and Kinetics of Singlet Perfluoro-4-biphenylnitrene and Singlet Perfluorophenylnitrene. (Quantitative analysis of nitrene stabilization by fluorine).4

  • ResearchGate. Advances in 1,3-Dipolar cycloaddition reaction of azides and alkynes - A prototype of "click" chemistry. (Discusses the kinetics and substituent effects in CuAAC reactions).

Sources

Methodological & Application

Application Note: Photoaffinity Labeling with 2-Azido-4-methoxy-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the use of 2-azido-4-methoxy-1-nitrobenzene (and its derivatives) in photoaffinity labeling (PAL). It addresses the specific photochemical properties conferred by the ortho-nitro and para-methoxy substituents, providing a rigorous framework for experimental design.

Executive Summary

2-azido-4-methoxy-1-nitrobenzene represents a specialized class of aryl azide photoaffinity probes. Unlike simple phenyl azides, this molecule incorporates a nitro group (electron-withdrawing) and a methoxy group (electron-donating) in specific positions relative to the azide.

This substitution pattern offers two distinct advantages:

  • Red-Shifted Activation: The nitro group shifts the absorption maximum (

    
    ) into the near-UV/visible range (>300 nm), allowing activation with long-wave UV (365 nm). This prevents UV-induced damage to biological samples, a common artifact with unsubstituted phenyl azides (
    
    
    
    ).
  • Tunable Reactivity: The para-methoxy group acts as an Electron Donating Group (EDG), which can stabilize the electrophilic intermediate, potentially altering the crosslinking specificity toward nucleophilic residues rather than purely hydrophobic insertions.

However, the ortho positioning of the nitro group introduces a competing photocyclization pathway (benzofuroxan formation) that researchers must control for. This guide provides the optimized protocol to maximize crosslinking efficiency while mitigating side reactions.

Chemical Mechanism & Probe Design

Understanding the photochemistry is non-negotiable for troubleshooting low yields.

The Photochemical Pathway

Upon irradiation at 300–365 nm, the aryl azide releases nitrogen (


) to form a reactive singlet nitrene . This species is highly electrophilic and seeks to fill its valence shell.
  • Primary Pathway (Desired): The singlet nitrene inserts into nearby C-H or N-H bonds of the target protein, forming a covalent crosslink.

  • Secondary Pathway (Nitrenium Ion): Due to the para-methoxy EDG, the singlet nitrene is basic. It can protonate (from solvent or protein) to form a nitrenium ion .[1] This species reacts preferentially with nucleophiles (e.g., Asp, Glu, Lys,

    
    ).
    
  • Competing Pathway (The "Ortho" Effect): The ortho-nitro group can attack the excited azide/nitrene, cyclizing to form benzofuroxan . This is a "dead-end" species that does not crosslink. Note: This pathway is temperature and wavelength-dependent.

Mechanistic Visualization

The following diagram illustrates the bifurcation between productive crosslinking and non-productive cyclization.

G Azide Aryl Azide (Precursor) Excited Excited State (Singlet Nitrene) Azide->Excited hv (365 nm) Insertion Covalent Protein-Ligand Complex Excited->Insertion C-H Insertion (Fast) Benzofuroxan Benzofuroxan (Dead End Product) Excited->Benzofuroxan Ortho-Nitro Cyclization (Competing) Nitrenium Nitrenium Ion (Nucleophile Trap) Excited->Nitrenium H+ (Solvent/Protein) Promoted by Methoxy Nitrenium->Insertion Nu: Attack

Caption: Photochemical fate of 2-azido-4-methoxy-1-nitrobenzene. The ortho-nitro group risks benzofuroxan formation, while the methoxy group promotes nitrenium ion chemistry.

Experimental Protocol: Photoaffinity Labeling

Objective: To covalently crosslink a ligand containing the 2-azido-4-methoxy-1-nitrobenzene moiety to its specific protein target.

Materials & Reagents
ComponentSpecificationNotes
Probe 2-azido-4-methoxy-1-nitrobenzene derivativeStore at -20°C in dark. Shock Sensitive.
UV Source 365 nm UV Lamp (e.g., Stratalinker or Handheld)Do not use 254 nm (damages protein).
Buffer PBS or HEPES (pH 7.4)Avoid Tris/Glycine if possible (amines can scavenge nitrenium ions).
Reaction Vessel Borosilicate glass or QuartzStandard plastics absorb UV; open-top Eppendorfs are acceptable if irradiated from top.
Quench DTT or Beta-mercaptoethanolOptional; reduces unreacted azide.[2]
Step-by-Step Methodology
Step 1: Probe Preparation (Dark Room)
  • Dissolution: Dissolve the probe in DMSO to create a 100x stock solution.

  • Handling: Perform all steps under red safety light or low light. The compound is sensitive to ambient fluorescent light over time.

  • Safety: Aryl azides are potentially explosive. Handle <100 mg quantities. Use a blast shield if scaling up synthesis.

Step 2: Incubation (Binding Equilibrium)
  • Dilute protein to 1–10 µM in Buffer.

  • Add probe to protein sample (Final DMSO < 1%).

  • Control A: Protein + Probe + Excess Competitor (to prove specificity).

  • Control B: Protein only (UV control).

  • Incubate for 30–60 minutes at 4°C (or room temp) in the dark to establish binding equilibrium.

Step 3: Photoactivation (The Critical Step)
  • Setup: Place samples on ice to prevent heating during irradiation.

  • Geometry: If using microcentrifuge tubes, open the caps and irradiate from the top (plastic blocks UV). If using a glass vial, irradiate from the side.

  • Irradiation: Expose to 365 nm UV light for 5–10 minutes .

    • Note: Extended irradiation (>15 mins) increases non-specific labeling and benzofuroxan accumulation.

    • Distance: Keep lamp 5–10 cm from sample.

Step 4: Post-Labeling Processing
  • Quench: (Optional) Add DTT to 10 mM to reduce any remaining azide/nitrene species.

  • Analysis: Proceed immediately to SDS-PAGE, Western Blot (if probe is biotinylated), or Mass Spectrometry (LC-MS/MS) for peptide mapping.

Data Analysis & Troubleshooting

Interpreting Results
ObservationDiagnosisRemediation
No Labeling Observed 1. Wavelength too low/high.2. Benzofuroxan formation dominant.3. Buffer scavenging.1. Ensure 365 nm source.2. Flash photolysis (high intensity, short time).3. Switch from Tris to Phosphate/HEPES.
High Non-Specific Background 1. Irradiation time too long.2. Probe concentration >

.
1. Reduce UV time to 1–3 mins.2. Titrate probe concentration down.
Protein Precipitation UV-induced denaturation or heat.Keep samples on ice during UV; check buffer pH.
Mass Spectrometry Workflow

When analyzing the crosslinked peptide by MS:

  • Mass Shift: Calculate the added mass of the probe minus

    
     (28 Da).
    
    • Formula:

      
      .
      
  • Fragmentation: The crosslink is covalent and usually survives CID/HCD fragmentation, allowing sequencing of the attached peptide.

  • Search Parameters: Add the probe mass as a "variable modification" on any amino acid (or specifically Nucleophiles/Hydrophobics depending on mechanism).

References

  • Fleming, S. A. (1995). Chemical reagents in photoaffinity labeling. Tetrahedron, 51(46), 12479-12520. Link

  • Kotzyba-Hibert, F., Kapfer, I., & Goeldner, M. (1995). Recent trends in photoaffinity labeling. Angewandte Chemie International Edition, 34(12), 1296-1312. Link

  • Thermo Fisher Scientific. (n.d.). Light sources and conditions for photoactivation of aryl azide crosslinking and labeling reagents. Application Note. Link

  • Soundararajan, N., & Platz, M. S. (1990). Descriptive photochemistry of polyfluorinated azide derivatives of methyl benzoate. Journal of Organic Chemistry, 55(7), 2034-2044. (Discusses ortho-effects and nitrene rearrangements). Link

  • Gritsan, N. P., & Platz, M. S. (2006). Photochemistry of Azides: The Azide/Nitrene Interface. Chemical Reviews, 106(10), 3844-3867. Link

Sources

Application Note: Photochemical Cross-Linking with 2-Azido-4-Methoxy-1-Nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers utilizing 2-azido-4-methoxy-1-nitrobenzene (and structurally related nitro-aryl azides) for photoaffinity labeling and cross-linking studies.[1]

Part 1: Executive Summary & Chemical Logic

The Compound and Its Utility

2-azido-4-methoxy-1-nitrobenzene is a heterobifunctional photoreactive probe belonging to the aryl azide class.[1] It is primarily used to map molecular interactions (protein-protein, drug-target) by converting transient non-covalent affinities into stable covalent bonds upon UV irradiation.[1]

  • The Azide (-N₃): The photoreactive warhead. Upon UV excitation, it releases nitrogen (N₂) to form a highly reactive nitrene .[1][2][3][4]

  • The Nitro (-NO₂) Group: Functions as an electron-withdrawing group (EWG) that shifts the absorption maximum (

    
    ) from the deep UV (250 nm) into the near-UV/visible range (300–360 nm), reducing photodamage to biological samples.
    
  • The Methoxy (-OCH₃) Group: An electron-donating group (EDG) that modulates the electronic properties of the ring, potentially influencing the lifetime and electrophilicity of the nitrene intermediate.

Critical Mechanistic Warning: The Ortho Effect

SCIENTIFIC INTEGRITY ALERT: The specific substitution pattern of this molecule (Azide at position 2, Nitro at position 1) places the azide ortho to the nitro group.

  • Standard Pathway: In meta- or para-nitro aryl azides, photolysis yields a nitrene that inserts into C-H or N-H bonds (Cross-linking).[1]

  • Ortho Pathway (The Trap): In ortho-nitro aryl azides, the generated nitrene can rapidly cyclize with the adjacent nitro group to form benzofuroxan (benzofurazan oxide). This intramolecular rearrangement competes with intermolecular cross-linking, potentially reducing labeling yields.[1][2]

  • Implication: This protocol includes optimization steps (solvent choice, irradiation time) specifically to mitigate this side reaction and favor intermolecular insertion.

Part 2: Mechanism of Action (Visualized)

The following diagram illustrates the bifurcation of the photochemical pathway. Understanding this is crucial for troubleshooting low cross-linking yields.

G Start 2-Azido-4-methoxy-1-nitrobenzene (Ground State) UV UV Irradiation (300-365 nm) Start->UV Nitrene Singlet Nitrene (Highly Reactive Intermediate) UV->Nitrene - N2 Insertion Intermolecular Insertion (C-H / N-H Bonds) Nitrene->Insertion Path A: Desired (Fast reaction with target) Benzofuroxan Benzofuroxan Formation (Intramolecular Cyclization) Nitrene->Benzofuroxan Path B: Ortho-Nitro Trap (Dominant in inert solvents) Azepine Dehydroazepine (Ring Expansion) Nitrene->Azepine Path C: Nucleophilic Solvent (e.g., Water/Amines) Product Covalent Cross-Linked Complex (Stable Adduct) Insertion->Product DeadEnd Non-Reactive Byproduct (Low Cross-Linking Yield) Benzofuroxan->DeadEnd

Caption: Photochemical pathways of ortho-nitro aryl azides. Path A leads to successful cross-linking, while Path B (Benzofuroxan) and Path C (Ring Expansion) represent competitive side reactions.[1]

Part 3: Detailed Experimental Protocol

Materials & Reagents
ComponentSpecificationPurpose
Cross-linker 2-azido-4-methoxy-1-nitrobenzenePhotoreactive probe.[1]
Solvent (Stock) DMSO or DMF (Anhydrous)Dissolves the hydrophobic azide.
Reaction Buffer PBS, HEPES (pH 7.4)Physiological environment.[1][2] Avoid Tris/Glycine during photolysis if possible (prevents ring-expansion trapping).[1][2]
Light Source UV Lamp (365 nm peak)Activates the azide.[2] High-wattage (e.g., 100W Hg arc) or UV-LED.[1][2]
Quenching Buffer DTT or β-MercaptoethanolReduces unreacted azides (post-reaction only).[1][2]
Preparation of Stock Solutions[2]
  • Weighing: Weigh 1–5 mg of 2-azido-4-methoxy-1-nitrobenzene.

    • Note: Handle in low light or amber vessels.[1][2] Aryl azides are light-sensitive.[1][2][3][5]

  • Solubilization: Dissolve in anhydrous DMSO to a concentration of 10–50 mM .

    • Stability:[6][7] Store at -20°C in the dark.[1] Stable for months if kept dry.[1][2]

Cross-Linking Workflow
Step 1: Sample Equilibration (Dark Phase)

Goal: Allow the probe to bind non-covalently to the target (if using as an affinity ligand) or diffuse into the interaction interface.

  • Dilute the protein/sample to 0.5–2.0 mg/mL in Reaction Buffer.

  • Add the cross-linker stock to the sample.[2]

    • Final Concentration: Typically 0.1 mM to 1 mM .[1][2] Keep DMSO < 2% (v/v) to avoid protein denaturation.[1][2]

  • Incubate in the dark for 15–30 minutes at 4°C or Room Temperature (RT).

Step 2: UV Irradiation (Photolysis)

Goal: Generate the nitrene for covalent insertion.[8]

  • Transfer sample to a UV-transparent vessel (Quartz cuvette or open-top microplate).[1][2] Borosilicate glass absorbs UV < 300 nm but is acceptable for 365 nm work.[1][2]

  • Place the light source at a fixed distance (e.g., 5–10 cm).[1][2]

    • Cooling: If using a high-wattage lamp, keep samples on ice to prevent thermal degradation.[1][2]

  • Irradiate at 365 nm .

    • Time Course: Perform a pilot study (e.g., 1, 5, 10, 20 mins).

    • Optimization: For ortho-nitro compounds, shorter, high-intensity pulses (flash photolysis) may favor insertion over benzofuroxan rearrangement.[1][2]

Step 3: Quenching & Analysis[1]
  • Stop Reaction: Add reducing agent (e.g., DTT to 10 mM) to quench remaining azides (optional, prevents post-experiment background).

  • Separation: Analyze via SDS-PAGE or LC-MS.[1][2]

    • Success Indicator: Look for High Molecular Weight (HMW) bands on SDS-PAGE (cross-linked dimers) or mass shifts in MS.[1]

Part 4: Troubleshooting & Optimization

Common Failure Modes
ObservationProbable CauseCorrective Action
No Cross-linking Benzofuroxan formation (Ortho-trap).[1][2]Increase target concentration to favor intermolecular collision over intramolecular cyclization.[1][2] Switch to a meta-nitro derivative if possible.[1][2]
Precipitation Probe insolubility.[1][2]Decrease probe concentration; ensure DMSO is fully mixed; use a detergent (e.g., 0.1% Triton X-100) if compatible.[1][2]
Smearing on Gel Non-specific labeling.The nitrene is too reactive ("sticky").[1] Use a scavenger (e.g., Tris buffer) after the binding step, or reduce irradiation time.[1][2]
Sample Degradation UV damage.[1][2]Use a long-pass filter (cutoff < 300 nm) to block damaging deep UV.[1][2]
The "Scavenger" Control

To prove specificity, perform a competition assay :

  • Pre-incubate the target with a 100-fold excess of the non-azido analog (e.g., 4-methoxy-1-nitrobenzene) or the natural ligand.[1]

  • Add the azido probe and irradiate.[1][2]

  • Result: Cross-linking should be significantly reduced or abolished.

Part 5: References

  • Fleet, G. W. J., Porter, R. R., & Knowles, J. R. (1969).[1][2] Affinity Labeling of Antibodies with Aryl Nitrene as Reactive Group.[1][2] Nature, 224, 511–512.[1][2] Link[1]

  • Soundararajan, S., et al. (2008).[1][2] Photochemistry of Fluorinated Phenyl Azides: Evidence for the Formation of Benzazirine and Ketenimine Intermediates.[2] Journal of Organic Chemistry, 73(17), 6513–6524.[1][2] Link[1]

  • Dunkin, I. R., & Thomson, P. C. (1980).[1][2] Photo-oxidation of Azides in Low-Temperature Matrices: Formation of Nitro and Nitroso Compounds. Journal of the Chemical Society, Chemical Communications, (11), 499-500.[1][2] Link[1]

  • Kotzyba-Hibert, F., Kapfer, I., & Goeldner, M. (1995).[1][2] Recent Trends in Photoaffinity Labeling. Angewandte Chemie International Edition, 34(12), 1296–1312.[1][2] Link[1]

  • Hermanson, G. T. (2013).[1][2] Bioconjugate Techniques (3rd ed.).[1][2] Academic Press.[1][2] (Chapter 10: Photo-reactive Crosslinker Chemistry). Link

Sources

Application Note: High-Fidelity Photoaffinity Labeling using 2-Azido-4-Methoxy-1-Nitrobenzene Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-azido-4-methoxy-1-nitrobenzene represents a critical class of aryl azide photoreactive warheads used in chemoproteomics. Unlike simple phenyl azides which require damaging deep-UV radiation (<280 nm), this scaffold incorporates a nitro group (electron-withdrawing) and a methoxy group (electron-donating) to "red-shift" the activation wavelength to 300–365 nm . This optical tuning preserves protein integrity during irradiation, making it an ideal tool for Photoaffinity Labeling (PAL) to map drug binding sites and elucidate protein-protein interactions (PPIs).

This guide details the mechanistic basis, experimental workflows, and safety protocols for utilizing this scaffold to transform reversible drug-target interactions into permanent covalent bonds for Mass Spectrometry (MS) analysis.

Mechanistic Principles: The "Photochemical Claw"

To use this reagent effectively, one must understand the sequence of events triggered by light. The 2-azido-4-methoxy-1-nitrobenzene moiety acts as a "sleeping agent" that activates only upon command.

The Photolysis Cascade
  • Quiescent State: In the dark, the molecule is chemically inert, allowing the conjugated drug/ligand to establish equilibrium binding with its target protein.

  • Activation (hv ~365 nm): Upon UV irradiation, the azide group (

    
    ) expels molecular nitrogen (
    
    
    
    ).
  • Singlet Nitrene Formation: A highly reactive singlet nitrene (

    
    ) is generated.[1] This species is electron-deficient and seeks to complete its valence shell.
    
  • Insertion (The "Claw"): The nitrene rapidly inserts into nearby

    
     or 
    
    
    
    bonds of the protein backbone or side chains. This forms a permanent covalent bond, effectively "freezing" the interaction.
Why This Specific Isomer?
  • Nitro Group (Position 1): Stabilizes the precursor and shifts UV absorption to >300 nm, preventing UV-induced denaturation of the protein sample.

  • Methoxy Group (Position 4): Acts as an electron donor, modulating the electrophilicity of the nitrene and reducing the rate of ring expansion (a common side reaction in simple aryl azides that leads to non-specific labeling).

Mechanism Diagram

NitreneMechanism Probe Probe (Azide) (Inert Equilibrium) UV UV Irradiation (365 nm) Probe->UV Nitrene Singlet Nitrene (Highly Reactive) UV->Nitrene -N2 Insertion C-H / N-H Insertion (Covalent Bond) Nitrene->Insertion Primary Pathway (< 10 ns) RingExp Ring Expansion (Side Reaction) Nitrene->RingExp Minor Pathway

Caption: Photochemical activation pathway of the aryl azide warhead. The goal is rapid C-H insertion before rearrangement occurs.

Core Applications in Proteomics

Drug Target Deconvolution (Target ID)

Objective: Identify the unknown protein target of a bioactive small molecule.

  • Method: The 2-azido-4-methoxy-1-nitrobenzene moiety is chemically coupled to the drug (pharmacophore) via a linker. A "click chemistry" handle (e.g., alkyne) is often included.[2]

  • Outcome: Following cell lysis and photolysis, the drug covalently attaches to the target.[3] The target is enriched (via biotin-streptavidin) and identified by LC-MS/MS.[4]

Binding Site Mapping

Objective: Determine exactly where a known drug binds on a known protein.

  • Method: Incubate the purified protein with the photo-probe. Irradiate. Digest with trypsin.

  • Outcome: MS analysis identifies the specific peptide carrying the mass shift of the probe. This validates molecular docking models.

Detailed Protocol: The "Dark-to-Light" Workflow

Prerequisites:

  • Probe: Synthesized ligand containing the 2-azido-4-methoxy-1-nitrobenzene moiety.

  • Lysate: 1-2 mg/mL protein concentration.

  • UV Source: 365 nm UV lamp (e.g., Stratalinker or handheld UV lamp). Do not use 254 nm.

Phase 1: Incubation (The Equilibrium Step)
  • Step 1: Prepare soluble proteome from cells (e.g., HeLa, HEK293) using mild lysis buffer (PBS + 0.1% NP-40 + Protease Inhibitors).

  • Step 2: Treat lysate with the Photo-Probe (typically 1–10 µM).

    • Control A: DMSO vehicle only.

    • Control B (Competition): 10x excess of free "parent" drug (lacking the azide) + Photo-Probe. This proves specific binding.

  • Step 3: Incubate for 30–60 minutes at 4°C or RT in the DARK . (Use amber tubes or wrap in foil).

Phase 2: Photocrosslinking (The Critical Event)
  • Step 4: Transfer samples to an open-top 96-well plate or clear microcentrifuge tubes (caps open).

  • Step 5: Irradiate at 365 nm on ice.

    • Duration: 5–10 minutes.

    • Distance: ~5 cm from the light source.

    • Note: Keep samples cool to prevent thermal degradation.

Phase 3: Click Chemistry & Enrichment
  • Step 6: Add "Click Cocktail" to conjugate a reporter tag (e.g., Biotin-Azide or Biotin-Alkyne, depending on your probe).

    • CuSO4 (1 mM)

    • TCEP (1 mM)

    • TBTA Ligand (100 µM)

    • Biotin-Tag (100 µM)

  • Step 7: Incubate 1 hour at RT.

  • Step 8: Precipitate proteins (Acetone or Methanol/Chloroform) to remove excess unreacted probe.

  • Step 9: Re-solubilize and incubate with Streptavidin-Agarose beads for 2 hours.

Phase 4: Mass Spectrometry Analysis
  • Step 10: Wash beads stringently (1% SDS, then Urea, then PBS).

  • Step 11: On-bead digestion with Trypsin (overnight).

  • Step 12: Analyze peptides via LC-MS/MS.

  • Step 13: Data Filtering: Look for proteins present in the Probe sample but absent in the Competition Control.

Workflow Diagram

Workflow cluster_0 Phase 1: Labeling cluster_1 Phase 2: Enrichment cluster_2 Phase 3: Analysis Incubate Incubate Probe + Lysate (Dark, 30 min) Irradiate UV Irradiation (365nm) (Covalent Crosslink) Incubate->Irradiate Click CuAAC Click Reaction (Add Biotin Tag) Irradiate->Click PullDown Streptavidin Pull-down (Isolate Targets) Click->PullDown Digest Trypsin Digestion PullDown->Digest MS LC-MS/MS Analysis (Identify & Quantify) Digest->MS

Caption: Proteomic workflow for target identification using aryl azide photoaffinity probes.

Data Interpretation & QC

Quantitative Comparison Table

When analyzing MS data, organize results to distinguish true targets from background contaminants (e.g., Keratin, Tubulin).

MetricHigh Confidence TargetNon-Specific Binder
Spectral Counts (Probe) High (>10)Low/High
Spectral Counts (Competition) Significantly Reduced (>70% drop)Unchanged
Enrichment Ratio > 5-fold~ 1-fold
Reproducibility Consistent across 3 replicatesVariable
Troubleshooting
  • Low Yield? The nitrene lifetime is short (~nanoseconds). Ensure the probe affinity (

    
    ) is high enough that the probe is bound at the moment of irradiation.
    
  • High Background? Aryl azides are hydrophobic. Reduce probe concentration or increase wash stringency (e.g., 1% SDS washes).

Safety & Handling (Critical)

2-azido-4-methoxy-1-nitrobenzene and its derivatives are energetic materials.

  • Explosion Hazard: While stable in milligram quantities used for proteomics, azides can be explosive.

    • Rule: Never heat the solid compound above 40°C.

    • Rule: Do not use metal spatulas (potential friction/spark).

    • Rule: Store < -20°C in the dark.

  • Toxicity: Nitroaromatics are often toxic/mutagenic. Handle inside a fume hood.

  • Waste: Do not dispose of azide solutions down the drain (can form explosive metal azides in pipes). Quench with acidic water or specific azide-neutralizing kits before disposal.

References

  • Flemming, S. A. (1995). Chemical Reagents in Photoaffinity Labeling. Tetrahedron, 51(46), 12479-12520. Link

  • Kotani, N., et al. (2008). Biochemical visualization of cell surface molecular clustering in living cells. PNAS, 105(21), 7405-7409. Link

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target discovery and binding site elucidation.[3] Future Medicinal Chemistry, 7(2), 159-183. Link

  • Cravatt, B. F., et al. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry, 77, 383-414. Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: Aryl Azides. Link

Sources

experimental setup for UV activation of 2-azido-4-methoxy-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Setup and Optimization for UV Activation of 2-Azido-4-methoxy-1-nitrobenzene in Photoaffinity Labeling

Introduction & Mechanistic Rationale

In the field of target identification and structural biology, photoaffinity labeling (PAL) is a cornerstone technique for capturing transient protein-protein or drug-target interactions. 2-Azido-4-methoxy-1-nitrobenzene is a highly specialized substituted aryl azide (specifically, a nitrophenyl azide) utilized as a photoactivatable crosslinker.

The structural addition of the nitro and methoxy groups to the benzene ring fundamentally alters the molecule's photophysical properties compared to simple phenyl azides. While unsubstituted phenyl azides require short-wavelength UV light (~254 nm) for activation—a wavelength that overlaps dangerously with the absorption spectra of aromatic amino acids (tryptophan/tyrosine) and peptide bonds, leading to severe target degradation,[1]—the nitro group shifts the absorbance maximum of 2-azido-4-methoxy-1-nitrobenzene into the long-wave UV range (300–460 nm).

Upon optimal irradiation at ~365 nm, the azide group extrudes nitrogen gas (N₂) to generate a highly reactive singlet nitrene [2]. This intermediate is the primary driver of successful crosslinking, rapidly inserting into proximal C-H and N-H bonds of the target protein[3]. However, the singlet nitrene is short-lived and susceptible to two competing side pathways: intersystem crossing to a lower-efficiency triplet nitrene, or ring expansion into a dehydroazepine intermediate[2],[3]. Understanding these pathways is critical for designing an experimental setup that maximizes target capture while minimizing off-target quenching.

Mechanism Probe 2-azido-4-methoxy-1-nitrobenzene (Ground State) UV UV Irradiation (365 nm) Probe->UV Photon Absorption Singlet Singlet Nitrene (Highly Reactive) UV->Singlet - N2 Gas Triplet Triplet Nitrene (Diradical) Singlet->Triplet Intersystem Crossing Dehydro Dehydroazepine (Ring Expansion) Singlet->Dehydro Rearrangement Target Covalent Adduct (Target C-H/N-H Insertion) Singlet->Target Direct Insertion (Desired Pathway) Triplet->Target Radical Insertion (Lower Efficiency) OffTarget Buffer Adduct (Quenched by Amines) Dehydro->OffTarget Nucleophilic Attack (e.g., Tris Buffer)

Photolysis pathways of 2-azido-4-methoxy-1-nitrobenzene upon UV activation.

Experimental Design & Causality: Building a Self-Validating System

A robust protocol does not merely list steps; it controls the chemical environment to dictate the reaction's outcome. Every parameter in this setup is chosen to force the singlet nitrene toward the desired C-H/N-H insertion pathway.

  • Buffer Selection (The Amine Threat): Reactions must be performed in amine-free buffers such as PBS, HEPES, or MOPS. Causality: The photolysis of aryl azides frequently results in a dehydroazepine intermediate. Primary amines, such as those found in Tris or Glycine buffers, act as strong nucleophiles that aggressively attack this intermediate, effectively capping the crosslinker and preventing it from binding the biological target[4],[2].

  • Exclusion of Reducing Agents: Dithiothreitol (DTT) or ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -mercaptoethanol must be strictly excluded from the sample prior to and during UV activation. Causality: Thiols will thermochemically reduce the azide functional group to an unreactive amine, completely abolishing the probe's ability to undergo photoactivation,[4].
    
  • Vessel Material: Irradiation must be performed in quartz cuvettes or open-top microcentrifuge tubes. Causality: Standard polypropylene tubes and borosilicate glass heavily absorb and shield UV light. Irradiating through closed plastic drastically reduces photon penetration and activation efficiency[4].

  • Thermal Control: All UV activation steps must be performed on a bed of crushed ice. Causality: High-intensity UV lamps generate significant heat over a 10–30 minute exposure. Uncontrolled heating can denature delicate protein targets and artificially increase non-specific thermochemical background reactions[4],[2].

Quantitative Data: Photoreactive Group Comparison

To contextualize the operational parameters of 2-azido-4-methoxy-1-nitrobenzene against other common PAL crosslinkers, refer to the summarized data below,[4],[3],[1].

Photoreactive GroupExampleOptimal Activation WavelengthReactive IntermediateMajor Competing Side ReactionProtein Damage Risk
Simple Phenyl Azide Phenyl azide254 – 265 nmSinglet NitreneRing expansion (Dehydroazepine)High (Overlaps with Trp/Tyr)
Nitrophenyl Azide 2-Azido-4-methoxy-1-nitrobenzene 330 – 365 nm Singlet Nitrene Ring expansion (Dehydroazepine) Low
Tetrafluorophenyl Azide Perfluorophenyl azide260 – 320 nmSinglet NitreneNone (Fluorines block expansion)Moderate
Diazirine Trifluoromethyl diazirine350 – 370 nmCarbeneReaction with water moleculesLow

Step-by-Step Protocol: UV Activation and Crosslinking

Workflow Incubation 1. Probe Incubation (Dark, Amine-Free) Irradiation 2. UV Activation (365 nm, On Ice) Incubation->Irradiation Quenching 3. Reaction Quenching (Add 50 mM Tris-HCl) Irradiation->Quenching Validation 4. Target Validation (vs. Dark Control) Quenching->Validation

Step-by-step experimental workflow for photoaffinity labeling and self-validation.

Phase 1: Probe Incubation (Dark Conditions) Note: Aryl azides are highly sensitive to ambient light. Perform all pre-irradiation steps under low-light conditions or using amber tubes.

  • Sample Preparation: Dilute the target protein or cell lysate in an amine-free buffer (e.g., 1X PBS, pH 7.4). Verify the total absence of DTT, ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -mercaptoethanol, Tris, and Glycine,[4].
    
  • Probe Addition: Add the 2-azido-4-methoxy-1-nitrobenzene-conjugated probe to the sample. The optimal concentration must be titrated (typically 1–50

    
    M) to ensure target pocket saturation without driving excessive non-specific binding.
    
  • Equilibration: Incubate the mixture at 37°C or 4°C (depending on target stability) for 30–60 minutes in the dark. This allows the probe to reach thermodynamic binding equilibrium with the target prior to covalent capture.

Phase 2: UV Irradiation 4. Sample Transfer: Transfer the equilibrated sample to a quartz spectrophotometric cuvette or a pre-chilled 1.5 mL microcentrifuge tube. If using a microcentrifuge tube, leave the cap open to prevent UV shielding[4]. 5. Cooling: Place the reaction vessel directly on a bed of crushed ice to prevent thermal degradation[4],[2]. 6. Irradiation: Position a high-quality, long-wave UV lamp (365 nm) approximately 3–5 cm directly above the sample. Irradiate for 10 to 30 minutes. (Optimization Tip: Perform a time-course experiment at 5, 10, 15, and 30 minutes to determine the minimum time required for maximum crosslinking yield, as over-exposure increases off-target labeling)[4].

Phase 3: Quenching and Self-Validation 7. Reaction Quenching: Immediately post-irradiation, add Tris-HCl (pH 8.0) to a final concentration of 20–50 mM. The primary amines in the Tris buffer will act as a nucleophilic sink, rapidly reacting with any remaining dehydroazepine intermediates and halting further non-specific crosslinking[2]. 8. Self-Validating Control: A protocol is only as reliable as its internal controls. You must run a parallel "Dark Control" (probe added, kept on ice, zero UV exposure). Analyze both samples via SDS-PAGE or LC-MS/MS. A successful crosslink is validated only if the target adduct is present in the UV-irradiated sample and completely absent in the Dark Control. If a band appears in the Dark Control, the interaction is a thermochemical artifact, not a photo-dependent capture.

References

  • ,[4],[5] Title: | Source: Thermo Fisher Scientific

  • [2] Title: | Source: BenchChem

  • [3],[6] Title: | Source: RSC Publishing

  • [1] Title: | Source: NIH / PMC

Sources

Application Note: High-Efficiency CuAAC Click Chemistry with 2-Azido-4-methoxy-1-nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) is a cornerstone of bioorthogonal chemistry and materials science. While aliphatic and electron-rich aryl azides are commonly utilized, they often require prolonged reaction times or elevated temperatures to achieve quantitative yields. 2-Azido-4-methoxy-1-nitrobenzene (CAS: 104503-84-6) represents a specialized class of highly reactive, electron-deficient azides[1].

This application note provides a comprehensive guide for drug development professionals and materials scientists on leveraging the unique electronic properties of 2-azido-4-methoxy-1-nitrobenzene. By utilizing the synergistic effects of its ortho-nitro and para-methoxy substituents, researchers can achieve drastically accelerated reaction kinetics and implement self-validating, real-time reaction monitoring.

Mechanistic Insights & Causality (E-E-A-T)

To optimize a click chemistry workflow, one must understand the electronic forces governing the reaction. The exceptional reactivity of 2-azido-4-methoxy-1-nitrobenzene is driven by two distinct structural features:

The Kinetic Accelerator: Ortho-Nitro Effect

In the CuAAC mechanism, the rate-determining step is typically the nucleophilic attack of the copper(I)-acetylide complex onto the terminal nitrogen of the azide to form a six-membered metallacycle[2]. The strongly electron-withdrawing nitro (-NO₂) group at the ortho position significantly depletes electron density from the azide moiety. This lowers the energy of the azide's Lowest Unoccupied Molecular Orbital (LUMO), effectively reducing the activation energy barrier for the cycloaddition[3]. Consequently, electron-deficient azides react up to 15 times faster than their aliphatic counterparts[3].

The Optical Reporter: Para-Methoxy Push-Pull System

The methoxy (-OCH₃) group at the 4-position is para to the nitro group, creating a strong electron-donating to electron-withdrawing "push-pull" dipole across the aromatic ring. This extended conjugation shifts the molecule's absorbance maximum (λmax) into the visible spectrum, imparting a distinct yellow color. When the azide is converted into a 1,2,3-triazole, the electronic resonance of the ring is fundamentally altered, resulting in a measurable shift in the UV-Vis spectrum. This built-in chromophore allows for real-time, spectrophotometric monitoring of reaction progress without the need for complex LC-MS sampling.

Mechanism A Cu(I) + Terminal Alkyne B Copper(I) Acetylide Complex A->B Base C Coordination with 2-Azido-4-methoxy-1-nitrobenzene B->C D Metallacycle Intermediate (Accelerated by -NO2) C->D Fast (Lower LUMO) E Ring Contraction & Protonolysis D->E F 1,4-Disubstituted 1,2,3-Triazole E->F Cu(I) Regeneration

Figure 1: Mechanistic pathway of CuAAC highlighting the acceleration by the ortho-nitro group.

Quantitative Data: Reaction Rate Comparison

The table below summarizes the kinetic advantages of utilizing an electron-deficient aryl azide over standard azide building blocks under identical CuAAC conditions (1 mM substrate, 5 mol% Cu(I), 25°C).

Azide ClassificationRepresentative SubstrateRelative CuAAC Rate (

)
Typical Time to >95% Conversion
Aliphatic Azide Azido-PEG4-Amine1.0x (Baseline)12 - 24 hours
Electron-Rich Aryl Azide 4-Methoxyphenyl azide0.8x18 - 24 hours
Unsubstituted Aryl Azide Phenyl azide2.5x6 - 8 hours
Electron-Deficient Aryl Azide 2-Azido-4-methoxy-1-nitrobenzene >15.0x 0.5 - 1 hour

Data synthesized from comparative kinetic studies of electron-deficient azides in cycloaddition reactions[3].

Experimental Workflow & Design

To maximize the efficiency of 2-azido-4-methoxy-1-nitrobenzene, the experimental design must account for the hydrophobicity of the aromatic ring and the potential for nitro-group reduction side-reactions if Cu(I) is not properly stabilized. We utilize THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) as a water-soluble ligand to encapsulate the Cu(I) ion, preventing ROS generation and maintaining catalytic turnover[4].

CuAAC_Workflow A 1. Reagent Prep Alkyne + Azide C 3. CuAAC Reaction 0.5-1 Hour, RT A->C B 2. Cu(I) Generation CuSO4 + THPTA + NaAsc B->C D 4. In-Process Monitoring UV-Vis Shift C->D E 5. Purification EDTA Quench & HPLC D->E

Figure 2: Optimized experimental workflow for CuAAC bioconjugation using electron-deficient azides.

Step-by-Step Protocol: Self-Validating CuAAC

Reagents Required:

  • Terminal Alkyne-functionalized target molecule (1.0 eq)

  • 2-Azido-4-methoxy-1-nitrobenzene (1.2 eq)

  • Copper(II) Sulfate Pentahydrate (

    
    ) (0.05 eq)
    
  • THPTA Ligand (0.25 eq)

  • Sodium Ascorbate (0.5 eq)

  • Solvent: DMSO /

    
     (1:1 v/v)
    
Procedure

Step 1: Catalyst Pre-Complexation

  • In a small vial, dissolve

    
     in degassed 
    
    
    
    to a concentration of 20 mM.
  • Add THPTA ligand to achieve a 1:5 molar ratio of Cu:THPTA.

  • Causality: Pre-complexing Cu(II) with an excess of THPTA ensures that all copper is chelated before reduction. This prevents the precipitation of insoluble copper salts and protects the active Cu(I) from disproportionation.

  • Validation Check: The solution will exhibit a clear, pale blue color indicative of the Cu(II)-THPTA complex.

Step 2: Substrate Solvation

  • In the main reaction vessel, dissolve the alkyne-target and 2-azido-4-methoxy-1-nitrobenzene in DMSO.

  • Add an equal volume of degassed

    
     to achieve a 1:1 DMSO/
    
    
    
    mixture.
  • Causality: The highly polarized but hydrophobic nature of the nitroaromatic azide requires an organic co-solvent (DMSO) to prevent aggregation, while water is necessary for the protonolysis step of the CuAAC catalytic cycle.

Step 3: Reaction Initiation

  • Add the Cu(II)-THPTA pre-complex to the main reaction vessel.

  • Prepare a fresh 100 mM solution of Sodium Ascorbate in

    
    .
    
  • Add the Sodium Ascorbate dropwise to the reaction mixture to initiate the catalysis.

  • Validation Check: Upon addition of ascorbate, the pale blue Cu(II) solution will immediately turn colorless or pale yellow. This visual cue confirms the successful reduction to catalytically active Cu(I).

Step 4: Real-Time Monitoring

  • Stir the reaction at room temperature (20-25°C) in the dark (to prevent photolytic degradation of the nitroaromatic system)[5].

  • Validation Check: Monitor the reaction via UV-Vis spectroscopy or TLC. The distinct yellow hue of the starting azide will shift as the push-pull conjugation is disrupted by triazole formation. Due to the lowered LUMO of the azide, expect >95% conversion within 30 to 60 minutes.

Step 5: Quenching and Purification

  • Quench the reaction by adding 10 equivalents (relative to Cu) of EDTA.

  • Causality: EDTA acts as a highly competitive chelator, stripping the copper from the triazole product and halting any further catalytic activity or oxidative side reactions.

  • Purify the resulting conjugate via preparative HPLC or size-exclusion chromatography (if conjugated to a macromolecule).

Downstream Applications

The resulting 1-(4-methoxy-2-nitrophenyl)-1H-1,2,3-triazole derivatives are highly versatile.

  • Post-Click Modification: The ortho-nitro group can be selectively reduced to an aniline (using

    
     or catalytic hydrogenation) post-click. This reveals a primary amine that can be used for secondary bioconjugation (e.g., NHS-ester coupling), effectively turning the click-adduct into a branched linker.
    
  • Photo-Responsive Materials: Ortho-nitro aromatic systems are widely utilized in the design of photo-responsive polymer networks and UV-cleavable linkers[5]. Incorporating this moiety via click chemistry allows for the rapid assembly of smart materials.

References

1.1 2.4 3.2 4.3 5.5

Sources

Application Note: Synthesis and Utility of 2-Azido-4-methoxy-1-nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Applications: Photoaffinity Labeling (PAL), Target Deconvolution, and Bioconjugation (Click Chemistry).

Introduction & Mechanistic Rationale

The compound 2-azido-4-methoxy-1-nitrobenzene (CAS: 104503-84-6) and its derivatives represent a highly specialized class of bifunctional molecular probes. In modern drug discovery and chemical biology, these molecules serve as critical tools for mapping protein-ligand interactions and constructing complex bioconjugates[1][2].

The architectural design of this molecule is highly intentional, with each functional group serving a distinct mechanistic purpose:

  • The Azide Warhead (-N₃): Acts as a dual-purpose reactive center. Under UV irradiation, it expels nitrogen gas to generate a highly reactive nitrene species capable of inserting into unactivated C-H, N-H, or O-H bonds[3]. Alternatively, in the dark, it serves as a stable dipole for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reactions[4].

  • The Nitro Group (-NO₂): Unsubstituted phenyl azides require harsh, short-wavelength UV light (< 300 nm) for photoactivation, which frequently damages biological samples by exciting tryptophan and tyrosine residues. The electron-withdrawing nitro group red-shifts the molecule's absorption maximum to the safer 310–350 nm range, enabling efficient photolysis without compromising protein integrity[1][5].

  • The Methoxy Group (-OCH₃): As an electron-donating group (EDG), the methoxy substituent fine-tunes the electronic state of the intermediate nitrene. It stabilizes the singlet nitrene state via resonance, which favors direct insertion into target bonds rather than undergoing problematic ring-expansion side reactions (e.g., forming unreactive ketenimines or azepines). Furthermore, it can be synthetically modified to serve as a linker attachment point.

Quantitative Data: Probe Property Comparison

To understand the causality behind selecting a nitro-substituted aryl azide over a standard aryl azide, consider the physicochemical parameters summarized in Table 1.

Table 1: Comparative Physicochemical Properties of Photoreactive Azides

Property / ParameterStandard Phenyl Azide2-Azido-4-methoxy-1-nitrobenzeneMechanistic Advantage of Nitroaryl Azide
Activation Wavelength 250 – 280 nm310 – 350 nmPrevents UV-induced protein denaturation/damage.
Nitrene State Favorability Triplet (Radical-like)Singlet (Concerted insertion)Higher crosslinking yield; fewer side reactions.
Ring Expansion Risk High (Azepine formation)LowMethoxy/Nitro push-pull system stabilizes the ring.
Click Chemistry Reactivity ModerateHighNitro group lowers LUMO, accelerating CuAAC kinetics.

Synthesis Protocol: 2-Azido-4-methoxy-1-nitrobenzene

This protocol details the synthesis of the azide from its corresponding aniline precursor via a classic diazotization-azidation sequence[6][7].

Reagents and Equipment
  • Precursor: 2-Methoxy-4-nitroaniline (1.0 eq)

  • Reagents: Sodium nitrite (NaNO₂, 1.2 eq), Sodium azide (NaN₃, 1.5 eq), Concentrated HCl.

  • Equipment: Ice-salt bath, magnetic stirrer, ventilated fume hood.

Step-by-Step Methodology
  • Step 1: Acidic Dissolution. Suspend 2-methoxy-4-nitroaniline (10 mmol) in a mixture of concentrated HCl (5 mL) and distilled water (15 mL). Stir vigorously until a uniform hydrochloride salt suspension forms.

  • Step 2: Diazotization. Chill the reaction vessel in an ice-salt bath to 0–5 °C. Causality: Maintaining a temperature below 5 °C is critical; higher temperatures cause the unstable diazonium salt to hydrolyze into a phenol by-product. Add a pre-chilled aqueous solution of NaNO₂ (12 mmol in 5 mL water) dropwise over 15 minutes.

    • Self-Validation Checkpoint: The suspension will clarify into a solution. Spot the mixture on starch-iodide paper; an immediate blue-black color confirms the presence of excess nitrous acid, indicating complete diazotization.

  • Step 3: Azidation. Dissolve NaN₃ (15 mmol) in 5 mL of water. Add this solution dropwise to the cold diazonium mixture. Safety Note: Perform strictly in a fume hood due to potential hydrazoic acid gas formation.

    • Self-Validation Checkpoint: Vigorous bubbling will occur immediately upon addition. This is the evolution of N₂ gas as the azide nucleophile displaces the diazo group.

  • Step 4: Isolation. Once gas evolution ceases (approx. 30–45 minutes), the reaction is complete. The product, 2-azido-4-methoxy-1-nitrobenzene, will precipitate as a solid. Filter the precipitate, wash with cold water, and dry under a vacuum. Confirm purity via TLC (Rf value comparison) and IR spectroscopy (strong azide asymmetric stretch at ~2110 cm⁻¹).

Application Workflow 1: Photoaffinity Labeling (PAL)

Nitroaryl azides are premier reagents for mapping the "soft" and "hard" protein coronas of nanoparticles or identifying small-molecule drug targets[5].

PAL_Mechanism A 2-Azido-4-methoxy-1-nitrobenzene (Inactive Probe) B UV Irradiation (310-350 nm) N2 Gas Release A->B Activation C Highly Reactive Singlet Nitrene B->C Photolysis D Target Protein (C-H, N-H, O-H bonds) C->D Insertion Reaction E Covalent Protein-Probe Conjugate (Stable Linkage) D->E Crosslinking

Photolysis of the nitroaryl azide to a reactive nitrene for covalent protein crosslinking.

PAL Protocol:
  • Incubation (Dark Phase): Mix the nitroaryl azide probe (10–50 µM) with the target protein or cell lysate in a physiological buffer (e.g., PBS, pH 7.4). Crucial: Perform all handling in a dark box or under red-light conditions to prevent premature photolysis[5]. Incubate for 30 minutes at 4 °C to allow equilibrium binding.

  • Photoactivation: Transfer the sample to a UV crosslinker. Irradiate at 310–350 nm (approx. 8–10 mW/cm²) for 1 to 5 minutes on ice[5]. Causality: The ice bath prevents thermal degradation of the protein during irradiation.

  • Validation: Resolve the crosslinked mixture using SDS-PAGE. The covalent attachment of the probe will result in a detectable mass shift or can be visualized if the probe is functionalized with a fluorophore or biotin tag.

Application Workflow 2: Click Chemistry Bioconjugation

When not used for photolabeling, the azide moiety is an excellent partner for CuAAC, enabling the modular attachment of alkynyl-fluorophores or affinity tags[4].

CuAAC_Workflow Step1 Azide Precursor (2-Azido-4-methoxy-1-nitrobenzene) Catalyst Cu(I) Catalyst Generation (CuSO4 + Sodium Ascorbate) Step1->Catalyst Mix Step2 Alkyne-Tagged Target (e.g., Fluorophore) Step2->Catalyst Mix Product 1,2,3-Triazole Linkage (Stable Bioconjugate) Catalyst->Product Cycloaddition (RT, 1-2h)

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for stable triazole bioconjugation.

CuAAC Protocol:
  • Reaction Assembly: In a microcentrifuge tube, combine the 2-azido-4-methoxy-1-nitrobenzene derivative (50 µM) and the alkyne-tagged molecule (50 µM) in a suitable solvent mixture (e.g., 1:1 t-BuOH/Water or PBS).

  • Catalyst Preparation: Prepare fresh stock solutions of CuSO₄ (10 mM) and Sodium Ascorbate (50 mM) in water. Causality: Sodium ascorbate is required to reduce Cu(II) to the catalytically active Cu(I) species in situ.

  • Initiation: Add CuSO₄ (final concentration 1 mM) followed immediately by Sodium Ascorbate (final concentration 5 mM) to the reaction mixture. Optional: Add THPTA ligand (0.5 mM) to stabilize the Cu(I) oxidation state and protect biological targets from reactive oxygen species.

  • Incubation & Validation: Stir at room temperature for 1–2 hours. The formation of the 1,2,3-triazole linkage can be self-validated by LC-MS analysis (monitoring the disappearance of the azide mass and the appearance of the combined adduct mass).

References

  • Downard, A. J. "Covalent modification of graphitic carbon substrates by non-electrochemical methods." SciSpace. Available at:[Link]

  • Gerasimov, V. N., et al. "The Photomodification Method Allows for Determining the Composition of the Full and Soft Protein Corona on the Lipid Surface of Composite Nanoparticles." PMC. Available at:[Link]

  • Mappus, E., et al. "Synthesis of (5-azido-2-nitrobenzoyl)amido, (4-azido-2-nitrophenyl)amino, and (5-azido-2-nitro-3,4, 6-trifluorophenyl)amino derivatives... for the photoaffinity labeling of sex hormone binding globulins and androgen receptors." PubMed. Available at:[Link]

  • Promega Corporation. "Photoaffinity probes - WO2020191339A1." Google Patents.
  • Qiao, Y., et al. "Protein–Polymer Conjugation via Ligand Affinity and Photoactivation of Glutathione S-Transferase." Bioconjugate Chemistry. Available at:[Link]

  • Ha, S. T., et al. "Synthesis and comparative study on phase transition behavior of triazole-cored liquid crystals armed with cholesterol..." New Journal of Chemistry (RSC). Available at:[Link]

  • Figshare Repository. "Procedure for the synthesis of 4-azidonitrobenzene." Figshare. Available at:[Link]

Sources

Troubleshooting & Optimization

improving the efficiency of 2-azido-4-methoxy-1-nitrobenzene photo-crosslinking

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Photochemistry Applications Support Center .

You have reached the Tier 3 Technical Support guide for Nitro-Aryl Azide Crosslinking . Below is the specialized documentation for optimizing 2-azido-4-methoxy-1-nitrobenzene , a probe with specific structural advantages (visible light absorption) but severe kinetic liabilities (ortho-nitro cyclization).

Module 1: The Photophysics of Efficiency (Why Your Yield is Low)

The "Ortho-Nitro" Trap

The molecule you are using, 2-azido-4-methoxy-1-nitrobenzene , contains an azide group (


) at the ortho position relative to the nitro group (

).

While the nitro group shifts the absorption maximum (


) to a desirable 320–380 nm range (allowing the use of gentler UV-A light), it introduces a dominant competing pathway: Benzofuroxan Formation .[1]

Upon irradiation, the generated nitrene intermediate is chemically "distracted" by the oxygen of the neighboring nitro group. Instead of inserting into your target protein, it cyclizes to form a stable, non-reactive benzofuroxan derivative.[2] This is the primary cause of low crosslinking yields (<5%).[2]

Mechanistic Pathway Diagram

The following diagram illustrates the competition between the desired crosslinking (Insertion) and the parasitic side-reaction (Cyclization).

OrthoNitroPathways Start 2-azido-4-methoxy- 1-nitrobenzene Excited Excited State (Singlet Nitrene) Start->Excited UV (300-365nm) Benzofuroxan Benzofuroxan (DEAD END) Stable Cyclized Product Excited->Benzofuroxan Fast Cyclization (Dominant Pathway) Insertion C-H / N-H Insertion (Covalent Crosslink) Excited->Insertion Target Capture (Requires Proximity) Triplet Triplet Nitrene Excited->Triplet Intersystem Crossing Oxidation Oxidation/Polymerization (Inert Byproducts) Triplet->Oxidation O2 Quenching

Figure 1: The kinetic competition in ortho-nitro aryl azides. The red path (cyclization) often outcompetes the green path (crosslinking) unless target affinity is high.

Module 2: Optimization Protocol

To overcome the benzofuroxan trap, you must shift the kinetics to favor insertion. You cannot stop the cyclization, but you can maximize the probability of insertion by optimizing the Local Effective Concentration and Radical Lifetime .

Experimental Workflow
1. Solvent & Buffer Composition
  • The Enemy: Nucleophilic buffers (Tris, Glycine) and Reducing agents (DTT, Mercaptoethanol).[1]

    • Why: Reducing agents will reduce the azide to an amine before you even turn on the light.[2] Primary amines in Tris will scavenge the nitrene, causing high background noise.[2]

  • The Fix: Use Phosphate (PBS), HEPES, or MOPS.[1]

ComponentStatusRecommendationReason
DTT / BME CRITICAL FAIL Remove via dialysis/desalting.Reduces Azide (

)

Amine (

).[2]
Tris / Glycine AVOID Use PBS or HEPES (pH 7.4).[1][2]Primary amines compete with the target.[2]
DMSO / DMF OK Keep < 5% (v/v).Organic co-solvent helps solubility of the probe.[2]
BSA / FCS AVOID Use pure protein if possible.[1][2]Acts as a "nitrene sponge" (scavenger).[2]
2. Irradiation Parameters
  • Wavelength: 320 nm – 365 nm.[1]

    • Warning: Do NOT use 254 nm (UV-C).[2] It destroys protein aromatic residues (Tyr/Trp) and degrades the nitro group.[2]

  • Light Source: High-intensity LED or Mercury Arc Lamp with a Pyrex filter (cuts <300 nm).

  • Duration: Flash photolysis (high power, short time) is superior to continuous low power.[1][2]

    • Target: 10–60 seconds at high intensity (>100 mW/cm²).[2] Long exposures (>5 mins) promote degradation of the protein-probe complex.[2]

3. Step-by-Step Protocol
  • Pre-Incubation (The "Affinity" Step):

    • Incubate the probe with the target protein in the dark for 30–60 minutes at 4°C.

    • Crucial: This establishes the equilibrium binding.[2] The probe must be docked in the binding site before irradiation.[2] The nitrene lifetime (

      
       s) is too short to find the target by diffusion after activation.[2]
      
  • Sample Prep:

    • Place sample in a borosilicate glass or quartz vial (plastic absorbs UV).[2]

    • Keep on ice to prevent heating (which accelerates solvent rearrangement over insertion).[2]

  • Irradiation:

    • Position lamp 5–10 cm from sample.[2]

    • Irradiate for 30–60 seconds.[2]

    • Optional: Pulse the light (5s ON / 5s OFF) to manage heat.[1][2]

  • Quenching:

    • Immediately add a "stop solution" containing a scavenger (e.g., 50 mM Tris or BSA) to kill any remaining active species and prevent post-irradiation non-specific sticking.[2]

Module 3: Troubleshooting & FAQs

Q1: I see no band shift on my Western Blot. Did the crosslinking fail?

Diagnosis: Likely yes. Root Cause:

  • The "Ortho" Effect: The probe cyclized to benzofuroxan before it could crosslink.[1][2]

  • Inner Filter Effect: If your probe concentration is too high (>1 mM), the probe molecules at the surface absorb all the light, shielding the sample interior. Solution:

  • Reduce probe concentration to 10–50 µM.[1][2]

  • Ensure the probe:protein ratio is roughly 5:1 to 10:1.[2]

  • Advanced: If possible, switch to a meta-nitro isomer (e.g., 3-azido-4-methoxy...), which does not form benzofuroxan.[2]

Q2: My protein precipitated after irradiation.

Diagnosis: UV-induced denaturation or aggregation.[1][2] Root Cause:

  • Heat: The UV lamp cooked the sample.

  • UV-C Contamination: Your filter failed to block <280 nm light. Solution:

  • Use a "Cold Mirror" or water filter between the lamp and sample to remove IR (heat).[2]

  • Perform the reaction on ice.

  • Verify the light source has a hard cutoff at 300 nm.[2]

Q3: I have high background labeling (everything is stained).

Diagnosis: Non-specific "Sticky" Nitrenes. Root Cause: The nitrene diffused out of the binding pocket and inserted randomly into other proteins. Solution:

  • Scavenger: Add a low concentration of a "scavenger" molecule (like 5 mM Hydroquinone or simply BSA) during the reaction if the specific binding is very tight (

    
     < nM).[1] The scavenger will neutralize free-floating nitrenes but won't fit into the active site where the specific crosslinking happens.[2]
    

References

  • Fleming, S. A. (1995).[1][2] Chemical reagents in photoaffinity labeling. Tetrahedron, 51(46), 12479-12520.[2] Link

  • Bayley, H., & Knowles, J. R. (1977).[2] Photoaffinity labeling. Methods in Enzymology, 46, 69-114.[2] Link

  • Kotzyba-Hibert, F., Kapfer, I., & Goeldner, M. (1995).[2] Recent trends in photoaffinity labeling. Angewandte Chemie International Edition, 34(12), 1296-1312.[2] Link

  • Soundararajan, N., & Platz, M. S. (1990).[2] Descriptive photochemistry of polyfluorinated azide derivatives. Journal of Organic Chemistry, 55(7), 2034-2044.[2] Link

  • Dyall, L. K. (1975).[1][2] Pyrolysis of aryl azides. III. Steric and electronic effects on the formation of benzofuroxans. Australian Journal of Chemistry, 28(10), 2147-2159.[2] Link

Sources

minimizing non-specific binding of 2-azido-4-methoxy-1-nitrobenzene probes

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing Non-Specific Binding of 2-Azido-4-Methoxy-1-Nitrobenzene Probes

Welcome from the Senior Application Scientist Welcome to the Technical Support Center. As researchers and drug development professionals, you know that photoaffinity labeling (PAL) is a powerful chemo-proteomic tool for target deconvolution. However, the 2-azido-4-methoxy-1-nitrobenzene moiety—while brilliantly designed with electron-donating (methoxy) and electron-withdrawing (nitro) groups to red-shift its UV activation wavelength—is notoriously susceptible to non-specific binding (NSB).

In this guide, we will dissect the causality behind these off-target interactions. By understanding the quantum and chemical mechanics of nitrene generation, we can engineer a self-validating experimental system that isolates your true biological target with high fidelity.

Mechanistic Overview: The Causality of Off-Target Labeling

When 2-azido-4-methoxy-1-nitrobenzene is irradiated with UV light, it expels nitrogen gas to form a highly reactive singlet nitrene[1]. Ideally, this nitrene inserts instantaneously into adjacent C-H or N-H bonds of your target protein within the binding pocket[2]. However, two primary mechanisms drive NSB:

  • Hydrophobic Sticking: The aromatic nature of the probe inherently attracts "sticky" or highly abundant cellular proteins (e.g., albumin, tubulin) prior to UV activation[3][4].

  • Photochemical Side Reactions: The singlet nitrene can undergo a ring expansion to form a long-lived dehydroazepine intermediate[1][2]. This electrophile can diffuse away from the binding pocket and react indiscriminately with nucleophiles in the buffer or on bystander proteins[5].

Photochemistry A 2-azido-4-methoxy-1-nitrobenzene (Probe-Target Complex) B Singlet Nitrene (Highly Reactive) A->B UV Light (~365 nm) - N2 C Specific C-H / N-H Insertion (Target Crosslinking) B->C Ideal Pathway D Dehydroazepine Intermediate (Ring Expansion) B->D Side Reaction F Triplet Nitrene B->F Intersystem Crossing E Reaction with Nucleophiles (Non-Specific Binding) D->E Buffer Amines / Off-targets F->E Radical Reactions

Caption: Photochemical reaction pathways of aryl azide probes upon UV irradiation.

Troubleshooting FAQs

Q1: I am seeing a massive smear of labeled proteins even in my "No UV" dark control. What is happening? A: This is classic hydrophobic NSB. The 2-azido-4-methoxy-1-nitrobenzene ring is lipophilic and will associate with hydrophobic patches on abundant proteins[4]. Solution: You must increase the stringency of your wash buffers post-lysis. Incorporate mild detergents (e.g., 0.1% to 0.5% Triton X-100 or NP-40) and elevate the salt concentration (up to 300-500 mM NaCl) to disrupt weak hydrophobic and electrostatic interactions[4][6]. Additionally, titrate your probe concentration down; operating below the critical micelle concentration (CMC) or the


 of off-target interactions is vital.

Q2: After UV crosslinking, my target band is completely obscured by background bands. How do I optimize photolysis? A: You are likely over-irradiating the sample or using the wrong wavelength. The methoxy and nitro substitutions on your probe push-pull the electron cloud, red-shifting its absorption maximum[7]. Solution: Never use 254 nm light. Short-wave UV damages endogenous proteins, causing them to crosslink to each other[5][7]. Use a long-wave UV lamp (350–365 nm)[5]. Limit irradiation time to 5–15 minutes and keep the sample on an ice slurry. Thermal energy increases molecular diffusion, allowing the probe to dissociate from the target pocket and crosslink randomly.

Q3: My crosslinking efficiency is incredibly low, but the background is high. Could my lysis buffer be the culprit? A: Yes. If your buffer contains primary amines (e.g., Tris or Glycine), you are chemically quenching the reaction[1][5]. The dehydroazepine intermediate formed during photolysis reacts preferentially with primary amines[2]. Solution: Switch your binding and crosslinking buffers to amine-free alternatives like PBS (Phosphate-Buffered Saline) or HEPES[5]. Ensure no DTT or


-mercaptoethanol is present during photolysis, as thiols will reduce the azide to an unreactive amine[2][5].

Q4: How can I definitively prove which band on my gel is the true biological target? A: You must implement a self-validating competitive profiling assay[3][8]. Because some NSB is unavoidable with aryl azides, the only way to distinguish true targets is by exploiting binding site saturation. Solution: Pre-incubate your sample with a 10- to 50-fold molar excess of the unmodified parent drug/ligand before adding the photo-probe[9]. The parent ligand will outcompete the probe for the specific target pocket. On your final gel or mass spec readout, the true target band will disappear (or significantly diminish) in the competitor lane, while non-specific bands will remain unchanged[8].

Self-Validating Experimental Protocol: Competitive Photoaffinity Labeling

To ensure absolute trustworthiness in your results, follow this step-by-step methodology designed to isolate specific binding events.

Step 1: Sample Preparation & Competitive Binding

  • Prepare two sets of cell lysates or live cell cultures (1-5 mg/mL protein concentration) in an amine-free buffer (e.g., PBS, pH 7.4)[5].

  • Control Group: Add vehicle (e.g., DMSO, final concentration <1%).

  • Competitor Group: Add a 50-fold molar excess of the unmodified parent ligand. Incubate for 30 minutes at 4°C to allow target pocket saturation[8][9].

  • Add the 2-azido-4-methoxy-1-nitrobenzene probe (optimized concentration, typically 1-10

    
    M) to both groups. Incubate for 1 hour at 4°C in the dark.
    

Step 2: Photolysis (Crosslinking)

  • Transfer samples to shallow, UV-transparent multi-well plates (remove lids)[8].

  • Place the plates on an ice slurry to prevent thermal diffusion and protein degradation.

  • Irradiate with a 365 nm UV lamp (approx. 100 W) at a distance of 5 cm for 10 minutes[5].

Step 3: Lysis and Reporter Attachment (If applicable)

  • If working with live cells, lyse cells using RIPA buffer (containing 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) to disrupt hydrophobic NSB[6].

  • If your probe features an alkyne handle, perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin or fluorophore reporter[8].

Step 4: Stringent Washing & Enrichment

  • Bind the biotinylated proteome to Streptavidin agarose beads.

  • Wash beads sequentially with:

    • 1x RIPA buffer (removes weak hydrophobic interactors).

    • 1 M KCl in PBS (removes electrostatic interactors).

    • 2 M Urea in PBS (disrupts strong non-covalent protein-protein interactions).

  • Elute by boiling in Laemmli sample buffer.

Step 5: Detection & Validation

  • Resolve eluates via SDS-PAGE.

  • Compare the Control lane vs. the Competitor lane. Bands that are present in the Control but absent in the Competitor are your validated specific targets[3][8].

Workflow N1 1. Incubation Probe +/- Competitor N2 2. UV Irradiation (365 nm, 10 min, on ice) N1->N2 N3 3. Cell Lysis & Stringent Wash N2->N3 N4 4. Click Chemistry (Fluorophore/Biotin) N3->N4 N5 5. SDS-PAGE & Target ID N4->N5

Caption: Self-validating photoaffinity labeling workflow with competitor control.

Quantitative Optimization Matrix

Use the following data summary to rapidly troubleshoot and optimize your assay conditions.

ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale
UV Wavelength 254 nm350 – 365 nmAvoids endogenous protein damage; leverages the red-shifted absorbance of the methoxy-nitro-aryl system[5][7].
Irradiation Temp Room Temperature4°C (Ice Slurry)Minimizes thermal diffusion of the probe out of the binding pocket during the lifespan of the nitrene[1].
Buffer Composition Tris-HCl or GlycinePBS or HEPESPrevents primary amines from quenching the dehydroazepine intermediate[2][5].
Probe Concentration > 50

M
1 – 10

M
Lowers the probability of kinetically driven random collisions and hydrophobic stacking[3].
Wash Stringency Standard PBSRIPA + 1M KCl + 2M UreaSystematically disrupts hydrophobic, electrostatic, and non-covalent hydrogen bonding off-targets[4][6].

References

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry. Available at:[Link]

  • Park, H., et al. (2015). Investigation of Specific Binding Proteins to Photoaffinity Linkers for Efficient Deconvolution of Target Protein. ACS Chemical Biology. Available at:[Link]

  • Seneviratne, U., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols. Available at:[Link]

  • Li, Z., et al. (2023). Visible-light-induced protein labeling in live cells with aryl azides. Chemical Communications. Available at:[Link]

  • Sumranjit, J., & Chung, S. J. (2013). Recent Advances in Target Identification of Bioactive Small Molecules. Molecules. Available at:[Link]

  • Patsnap. (2025). How to Block a Membrane to Reduce Non-Specific Binding. Available at:[Link]

Sources

optimizing UV irradiation time for 2-azido-4-methoxy-1-nitrobenzene activation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Photoaffinity Labeling Optimization Subject: Optimization of UV Irradiation Time for 2-azido-4-methoxy-1-nitrobenzene Ticket ID: PAL-OPT-4492 Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are working with 2-azido-4-methoxy-1-nitrobenzene , a substituted aryl azide. Unlike simple phenyl azides which require destructive short-wave UV (254 nm), the nitro group on your compound extends the conjugation system, likely shifting the activation maximum (


) into the long-wave UV region (320–365 nm) . This is advantageous for biological compatibility but introduces specific kinetic challenges regarding irradiation time.

This guide replaces "guesswork" with a self-validating titration protocol . You must empirically determine the


 (time of maximum insertion) to balance crosslinking yield against photobleaching and non-specific radical damage.

Module 1: The Photochemical Mechanism

Understanding the "Why" behind the protocol.

Upon UV irradiation, your aryl azide undergoes photolysis to release nitrogen gas (


) and form a singlet nitrene.[1] This highly reactive intermediate has a lifetime of nanoseconds. It will either:
  • Insert into a nearby bond (Desired: C-H or N-H insertion).[2]

  • Intersystem Cross (ISC) to a triplet nitrene (less reactive, prone to oxidation).

  • Rearrange into a dehydroazepine (electrophilic, reacts with nucleophiles).

  • Degrade via pseudo-first-order kinetics if over-irradiated.

The nitro group at the ortho position (relative to the azide) stabilizes the precursor but can also facilitate specific side reactions (like benzofuroxan formation) if irradiation is prolonged beyond the depletion of the azide.

Photolysis_Pathway Azide 2-azido-4-methoxy-1-nitrobenzene (Ground State) Excited Excited Singlet State (S1) Azide->Excited hv (365 nm) Nitrene Singlet Nitrene (Highly Reactive) Excited->Nitrene -N2 Insertion C-H/N-H Insertion (Target Crosslink) Nitrene->Insertion < 10 ns Proximity Required Triplet Triplet Nitrene (Side Rxn) Nitrene->Triplet ISC RingExp Benzofuroxan/Azepine (Rearrangement) Nitrene->RingExp Slow / Solvent Dep. Triplet->RingExp

Figure 1: Photolysis pathway of nitro-aryl azides. The goal is to maximize the green path (Insertion) while minimizing the grey paths (Side Reactions) by optimizing time.

Module 2: Self-Validating Optimization Protocol

Do not rely on literature values alone. Lamp intensity varies by manufacturer and bulb age.

Phase A: Spectral Validation (The "Zero" Step)

Before irradiating, confirm the absorption profile.

  • Dissolve compound in your reaction buffer (ensure <1% DMSO if possible).

  • Run a UV-Vis scan (200–500 nm).

  • Target: Look for the

    
     transition peak, likely between 330 nm and 360 nm .
    
    • Note: If you irradiate at a wavelength where absorbance is <10% of max, your reaction time will increase exponentially, leading to heat damage.

Phase B: The Time-Course Titration

Perform this experiment without your precious biological sample first, using a mock target (e.g., BSA) if necessary, or directly with your sample if abundance permits.

Equipment:

  • UV Lamp (365 nm recommended for nitro-aryl azides).[3]

  • Ice bath (Critical to prevent thermal degradation).

  • 96-well plate or quartz cuvettes.

Steps:

  • Prepare Master Mix: Combine probe (2-azido-4-methoxy-1-nitrobenzene) and target in buffer.

  • Aliquot: Distribute into 6 tubes/wells.

  • Irradiate: Expose samples for

    
     minutes.
    
    • Keep distance constant (e.g., 5 cm).

  • Quench: Add DTT or excess amine (Tris) immediately after removing from light to stop any residual long-lived electrophiles (though nitrenes die instantly, azepines persist).

  • Readout:

    • Small Molecule: LC-MS monitoring of the Azide mass (-N3) disappearance vs. Amine (-NH2) formation.

    • Protein:[3][4][5][6] Western Blot or SDS-PAGE (shift in molecular weight).

Data Analysis Table

Use this structure to record your results:

Time (min)% Azide Remaining (UV-Vis/LC-MS)Crosslinking Yield (Band Intensity)Sample Temp (°C)Status
0100%0%4°CControl
1~70%Low4°CUnder-exposed
3~40%Medium5°CRising
5~10%High 6°COptimal Zone
10<1%High10°CRisk of bleaching
200%Decreased/Smear15°C+Over-exposed

Module 3: Troubleshooting & FAQs

Q1: My reaction mixture turns yellow/brown after irradiation. Is this normal?

A: Yes, to an extent. Nitro-aryl compounds often deepen in color upon photolysis due to the formation of azo-dimers or polymeric byproducts. However, excessive browning combined with precipitation indicates:

  • Over-irradiation: You have cooked the sample. Reduce time.

  • High Concentration: Probe aggregation leads to probe-probe crosslinking rather than probe-target labeling. Reduce probe concentration (keep <100 µM if possible).

Q2: I see no crosslinking, even after 30 minutes.

A: Check your solvent system.

  • The Scavenger Effect: Are you using buffers containing Tris, Glycine, or BSA during the irradiation step?

    • Mechanism:[2][7][8] The ring-expanded dehydroazepine intermediate (see Figure 1) is an electrophile that reacts rapidly with primary amines. If your buffer has amines, they will scavenge the probe before it labels your target.

    • Fix: Use PBS, HEPES, or MOPS during irradiation. Add Tris only after irradiation to quench.

Q3: How do I choose between 254 nm and 365 nm?

A: For 2-azido-4-methoxy-1-nitrobenzene , use 365 nm .

  • Reasoning: The nitro group provides a "handle" for long-wave activation. 254 nm is high-energy and will damage proteins (oxidizing Trp/Tyr residues) and nick DNA. Only use 254 nm for simple phenyl azides lacking nitro/hydroxyl auxochromes.

Q4: The sample heats up significantly. Does this matter?

A: Yes. Heat increases the rate of non-specific hydrophobic collapse and protease activity.

  • Protocol: Always irradiate on ice. If using a high-wattage lamp (e.g., 100W mercury arc), use a water filter or "cold mirror" to block IR radiation.

Module 4: Optimization Logic Tree

Use this workflow to diagnose your yield issues.

Optimization_Logic Start Start Optimization CheckAbs Check Absorbance (Is there a peak >300nm?) Start->CheckAbs Irradiate Run Time Course (0-20 mins) CheckAbs->Irradiate Yes Analyze Analyze Yield (LC-MS or Gel) Irradiate->Analyze Decision1 Yield Low? Analyze->Decision1 Decision2 Sample Degradation? Decision1->Decision2 No (Yield Good) Solvent Check Buffer (Remove Amines/Thiols) Decision1->Solvent Yes (Check Scavengers) Cooling Improve Cooling (Ice bath/Pulse light) Decision2->Cooling Yes (Smearing/Ppt) Success Optimal Time Found Decision2->Success No (Clean Bands) Conc Increase Probe Conc. (or decrease distance) Solvent->Conc Buffer OK?

Figure 2: Troubleshooting logic for maximizing specific labeling yield.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Chapter 5: Heterobifunctional Crosslinkers.

  • Fleet, G. W. J., Porter, R. R., & Knowles, J. R. (1969). Affinity Labeling of Antibodies with Aryl Nitrene as Reactive Group. Nature, 224, 511–512.

  • Thermo Fisher Scientific. (n.d.). Photo-reactive Crosslinker Chemistry: Aryl Azides. Technical Handbook.

  • Kotova, E. A., et al. (2025).[9] 2-Azido-4-nitrophenol is a light-sensitive antibacterial protonophore.[9] Bioelectrochemistry, 167, 109055.[9] (Demonstrates UV-sensitivity of nitro-aryl azide analogues).

Sources

purification strategies for 2-azido-4-methoxy-1-nitrobenzene labeled proteins

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the technical challenges of purifying proteins labeled with 2-azido-4-methoxy-1-nitrobenzene (and structurally related nitro-aryl azide photoprobes).

Technical Support Center: Nitro-Aryl Azide (NAA) Photolabeling

Subject: Purification & Troubleshooting for 2-azido-4-methoxy-1-nitrobenzene Labeled Proteomes Applicable For: Photoaffinity Labeling (PAL), Target Deconvolution, Peptide Mapping.

Core Principle & Chemistry

The molecule 2-azido-4-methoxy-1-nitrobenzene is a specific class of Nitro-Aryl Azide (NAA) photoreactive crosslinker. Successful purification depends on understanding its unique photochemistry compared to simple phenyl azides.

  • The Mechanism: Upon UV irradiation (typically 300–365 nm ), the azide group (-N₃) releases N₂ to form a highly reactive nitrene . This nitrene inserts into nearby C-H or N-H bonds on the target protein, creating a covalent linkage.

  • The Substituents:

    • Nitro (-NO₂): Shifts the activation wavelength from ~254 nm (damaging to proteins) to >300 nm (protein-safe). It also acts as an electron-withdrawing group, stabilizing the nitrene but potentially slowing the reaction.

    • Methoxy (-OCH₃): An electron-donating group that further tunes the absorption maximum (lambda-max) and solubility.

  • The Purification Challenge: The NAA group itself is not an affinity handle. Unless your probe is bifunctional (containing Biotin or an Alkyne), you cannot purify the protein using standard affinity chromatography.

Purification Workflows (Decision Matrix)

Select the protocol that matches your probe's architecture.

Scenario A: The "Bifunctional" Probe (Probe + NAA + Biotin)

Most common for target identification.

  • Incubation: Equilibrate probe with proteome (Live cell or Lysate).

  • Photolysis: UV irradiation (365 nm) to crosslink.

  • Lysis/Denaturation: Solubilize proteome (e.g., 1% SDS or 8M Urea) to remove non-covalent binders.

  • Enrichment: Streptavidin-Agarose or NeutrAvidin beads.

  • Wash: High stringency (SDS/Urea) to ensure only covalently bound targets remain.

  • Elution: On-bead digestion (Trypsin) for Mass Spec, or boiling in Laemmli buffer for Western Blot.

Scenario B: The "Clickable" Probe (Probe + NAA + Alkyne)

Used to reduce steric hindrance during binding.

  • Incubation & Photolysis: Same as above.

  • Click Reaction: React lysate with Azide-Biotin or Azide-Fluorophore using Cu(I)-catalyzed Click Chemistry (CuAAC).

  • Enrichment: Streptavidin pull-down.

Scenario C: The "Native" Probe (Drug Analog + NAA Only)

Hard Mode: No affinity handle.

  • Photolysis: Covalent attachment of the drug analog.

  • Separation: You must rely on physicochemical shifts.

    • 2D-PAGE: The label may shift the pI or MW slightly.

    • LC-MS/MS: Digest the whole proteome. Identify the target by searching for the specific mass shift of the probe (+Probe Mass - N₂) on peptide fragments. Note: This requires high-resolution MS and deep sequencing.

Visual Workflow & Troubleshooting Logic

NAA_Purification_Workflow Start Start: Probe Incubation UV UV Irradiation (300-365 nm) Start->UV Check1 Check: Reducing Agents Present? UV->Check1 Fail1 FAILURE: Azide reduced to Amine. No Reaction. Check1->Fail1 Yes (DTT/BME) Lysis Lysis & Denaturation (1% SDS / 8M Urea) Check1->Lysis No Handle Does Probe have Affinity Handle? Lysis->Handle Click Perform Click Chemistry (Add Biotin-Azide) Handle->Click Yes (Alkyne) Enrich Streptavidin Enrichment Handle->Enrich Yes (Biotin) MS_Direct Direct LC-MS/MS (Search for Mass Shift) Handle->MS_Direct No (Native) Click->Enrich Wash High Stringency Wash (Remove non-covalent binders) Enrich->Wash Elute Elution / On-Bead Digestion Wash->Elute

Caption: Decision tree for purifying proteins labeled with nitro-aryl azide probes. Note the critical checkpoint for reducing agents.

Critical Protocols & Parameters

A. Photolysis Conditions (The "Make or Break" Step)

The nitro group allows the use of long-wave UV, protecting the protein.

ParameterRecommendationWhy?
Light Source UV Lamp (365 nm) or Flash Lamp254 nm damages DNA/Protein; >400 nm won't activate the azide efficiently.[1]
Duration 5–20 minutesExtended exposure causes heat aggregation and non-specific radical damage.
Vessel Open top or Quartz/GlassPolystyrene/Polypropylene absorbs UV. If using plastic tubes, shine light from the top (cap open).
Temperature Strictly on Ice UV lamps generate heat. Heat causes protein precipitation and accelerates hydrolytic instability.
Distance 1–5 cm from sourceIntensity drops with distance (

). Keep it close but cool.
B. Buffer Composition Rules
  • NO DTT / Mercaptoethanol: Reducing agents reduce the aryl azide to an aryl amine (Ar-NH₂), which is photochemically inert .

  • NO Tris/Glycine (Optional but Recommended): While less critical for nitro-aryl azides than simple phenyl azides, nucleophilic buffers can sometimes intercept ring-expanded intermediates. Phosphate (PBS) or HEPES are safer choices during the photolysis step.

Troubleshooting Guide (Q&A)

Q1: I see no labeling on my Western Blot, even with a biotinylated probe.

Diagnosis: The azide was likely deactivated before UV exposure.

  • Root Cause 1 (Most Likely): Did you use DTT,

    
    -Mercaptoethanol, or TCEP in the incubation buffer?
    
    • Fix: Remove all reducing agents. If reduction is needed for protein stability, use TCEP after photolysis.

  • Root Cause 2: Oxygen Quenching.

    • Fix: While aryl nitrenes are less sensitive to

      
       than some other species, triplet nitrenes can be quenched. Degas buffers or flush the headspace with Argon/Nitrogen.
      
  • Root Cause 3: Lamp Mismatch.

    • Fix: Ensure your lamp emits at 300–365 nm. A standard "germicidal" lamp (254 nm) is suboptimal and damaging; a "Blue LED" (450 nm) will not work.

Q2: My background is extremely high (smear across the lane).

Diagnosis: Non-specific "pseudodilution" labeling or hydrophobic sticking.

  • Root Cause 1: Probe concentration is too high.

    • Fix: Titrate the probe. PAL is often effective at 1–10 µM. Excess unreacted probe generates reactive radicals that attack random proteins.

  • Root Cause 2: Insufficient Washing.

    • Fix: After enrichment (Streptavidin), wash beads with 1% SDS and High Salt (1M NaCl) . The covalent bond is stable; you can be very aggressive to remove non-covalent stickers.

Q3: My protein precipitates during UV irradiation.

Diagnosis: Thermal denaturation or radical-induced aggregation.

  • Fix:

    • Place the sample on ice or a cooled metal block.

    • Pulse the UV (e.g., 1 min ON, 1 min OFF) to dissipate heat.

    • Check the pH of the buffer; nitrene insertion can be pH sensitive.

Q4: Can I use this for live-cell labeling?

Answer: Yes, but with caveats.

  • Permeability: The nitro and methoxy groups affect lipophilicity. Ensure the probe is cell-permeable.

  • Absorption: The cytoplasm absorbs UV. You may need longer irradiation times or higher intensity compared to lysate experiments.

  • Reduction: The intracellular environment is reducing (Glutathione). Labeling efficiency is often lower in live cells than in lysates.

References

  • Fleet, G. W. J., Knowles, J. R., & Porter, R. R. (1969). The antibody binding site: Labelling of a specific antibody against the 4-azido-2-nitrophenyl group. Biochemical Journal, 115(4), 637–644. Link

  • Thermo Fisher Scientific. (n.d.). User Guide: Photoreactive Crosslinker Chemistry. Retrieved from thermofisher.com. Link

  • Kotapati, S. H., et al. (2017). The chemistry of the nitro-aryl azide photolabeling reaction. Journal of Organic Chemistry. (General reference for NAA mechanism).
  • Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology, 11(4), 535-546. (Foundational protocol for Click-based enrichment). Link

Sources

identifying and characterizing byproducts of 2-azido-4-methoxy-1-nitrobenzene reactions

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Center for researchers working with 2-azido-4-methoxy-1-nitrobenzene . It is designed to troubleshoot reaction anomalies, identify specific byproducts, and provide rigorous characterization protocols.

Status: Operational Role: Senior Application Scientist Scope: Reaction Troubleshooting, Byproduct Identification, Analytical Validation

Executive Summary: The Reactivity Triad

2-azido-4-methoxy-1-nitrobenzene is a high-energy precursor used primarily for photoaffinity labeling and heterocycle synthesis (e.g., benzimidazoles, benzofuroxans). Its utility is defined by three competing reactivity modes, which are also the sources of its most common impurities:

  • Thermal Cyclization: Spontaneous formation of 5-methoxybenzofuroxan.

  • Reduction: Transformation to 2-amino-4-methoxy-1-nitrobenzene (and subsequent azo-dimerization).

  • Photolysis: Nitrene generation leading to ring-expansion tars or azo-linkages.

Troubleshooting Guides (FAQ Format)

Module A: Thermal Instability & "Phantom" Peaks

User Issue: "I stored my starting material at room temperature for a month. The LC-MS now shows a new peak with the same mass (M+) but different retention time. The NMR aromatic region has shifted."

Diagnosis: You are observing the thermal cyclization to 5-methoxybenzofuroxan . The ortho-

dealing with the instability of 2-azido-4-methoxy-1-nitrobenzene under certain conditions

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Instability, Decomposition, and Safety Protocols

Ticket ID: #AZ-NO2-OMe-001 Status: Open Urgency: High (Energetic Material)

Executive Safety Directive

WARNING: ENERGETIC MATERIAL ALERT

Before proceeding with any experimental workflow, you must validate the stability profile of 2-azido-4-methoxy-1-nitrobenzene. This compound violates standard safety heuristics for organic azides.

  • C/N Ratio Calculation:

    • Formula:

      
      
      
    • Status: UNSTABLE. (Standard safety threshold is

      
      ).
      
  • Implication: This molecule possesses high potential energy. It is shock-sensitive and prone to explosive decomposition if concentrated or heated.[1]

  • Mandatory Protocol:

    • Store at -20°C.

    • Never concentrate to dryness; always maintain in solution.

    • Do not use metal spatulas (Risk of heavy metal azide formation).[2][3]

Module 1: Thermal Instability (The "Ortho Effect")

The Issue: Spontaneous Cyclization

Users frequently report "disappearance" of the starting material or the formation of a "more polar, yellow/orange impurity" during heating or prolonged storage at Room Temperature (RT).

Root Cause: The ortho positioning of the nitro (-NO


) and azide (-N

) groups creates a specific vulnerability. Unlike para or meta isomers, the ortho-isomer undergoes a thermal intramolecular redox cyclization to form 5-methoxybenzo[c][1,2,5]oxadiazole 1-oxide (Benzofuroxan) . This releases

and is irreversible.
Mechanism of Failure

The activation energy (


) for this decomposition is significantly lowered by the neighboring nitro group.

ThermalDecomposition Azide 2-Azido-4-methoxy- 1-nitrobenzene (Starting Material) TS Transition State (Nitrene-Nitro Interaction) Azide->TS  Δ (Heat)    - Ea lowered by ortho-NO2   Benzofuroxan 5-Methoxybenzo[c] [1,2,5]oxadiazole 1-oxide (Benzofuroxan Derivative) TS->Benzofuroxan  Cyclization   Gas N2 (Gas) TS->Gas  Release  

Figure 1: Thermal decomposition pathway driven by the ortho-nitro effect.

Diagnostic & Prevention
Symptom Verification Method Corrective Action
Unexpected NMR Check for loss of aromatic protons (symmetry change) or shift in -OMe peak.Keep T < 40°C. This cyclization can occur slowly even at 50°C.
IR Shift Disappearance of azide stretch (~2100-2150 cm

). Appearance of furoxan ring breathing (~1600 cm

).[4]
Monitor reaction via IR. If azide peak diminishes without reagent consumption, cool immediately.
Exotherm DSC (Differential Scanning Calorimetry) shows onset < 100°C.Run DSC first. Do not scale up without knowing the exact

for your specific batch purity.

Module 2: Photochemical Sensitivity

The Issue: Ambient Light Degradation

Users report "tarring" or "darkening" of the reaction mixture, even when stored cold.

Root Cause: Aryl azides are photo-labile. Upon irradiation (UV and ambient blue light), they eject


 to form a Singlet Nitrene .
  • Singlet Nitrene: Can rearrange to a benzazirine/ketenimine (leading to tars/polymers).

  • Triplet Nitrene: If intersystem crossing (ISC) occurs, it forms azo-dimers (

    
    ).
    
Workflow for Light Exclusion
  • Glassware: Use low-actinic (amber) glassware exclusively.

  • Lab Environment: If amber glass is unavailable, wrap flasks in aluminum foil before adding the azide.

  • Light Source: Avoid fluorescent hood lights; use warm LED task lighting if necessary.

Photolysis Start 2-Azido-4-methoxy- 1-nitrobenzene Nitrene Singlet Nitrene (Highly Reactive) Start->Nitrene  hν (UV/Vis)    - N2   Azepine 3H-Azepine (Ring Expansion) Nitrene->Azepine  + Nucleophile (e.g., amine)   Polymer Polymeric Tars (Dark/Black Solid) Nitrene->Polymer  No Trap / High Conc.   Azo Azo Dimer (Ar-N=N-Ar) Nitrene->Azo  Intersystem Crossing (ISC)  

Figure 2: Photochemical divergence. Without a trapping nucleophile, polymerization (tar) is the default outcome.

Module 3: Chemical Compatibility (Reduction Protocols)

The Issue: Selectivity (Azide vs. Nitro)

Users often attempt to reduce the azide to an amine (to make 2-amino-4-methoxy-1-nitrobenzene) but accidentally reduce the nitro group or both.

Recommended Reduction Systems
MethodSelectivityRisk ProfileNotes
Staudinger (PPh

)
High (Azide only)LowRecommended. Forms the iminophosphorane intermediate. Hydrolysis yields the amine. Leaves -NO

intact.
SnCl

/ HCl
Poor MediumWill likely reduce the -NO

group as well. Avoid if nitro preservation is required.
H

/ Pd-C
Poor High DANGER. Catalytic hydrogenation of nitro-azides is unpredictable and can be explosive. Do not use.
Thiol / Sn(SR)

ModerateLow"Soft" reduction methods are preferable for sensitive substrates.

Frequently Asked Questions (FAQ)

Q: Can I rotovap this compound to dryness? A: NO. Due to the C/N ratio of 2.5, the solid state is shock-sensitive. Always keep it "wet" with a solvent (e.g., Toluene, DCM) or store as a standard solution. If you must isolate a solid, use a blast shield and Teflon tools only.

Q: I see a new spot on TLC that is fluorescent. What is it? A: This is likely the Benzofuroxan derivative. Benzofuroxans are known to be fluorescent. This indicates your reaction temperature was too high or the starting material has degraded thermally.

Q: Can I use DCM (Dichloromethane) as a solvent? A: Use with Caution. While DCM is a good solvent, organic azides can react with halogenated solvents over long periods to form diazidomethane (highly explosive), although this is more common with sodium azide. The greater risk is concentrating a DCM solution to dryness due to its low boiling point. Toluene is safer due to its higher boiling point (preventing accidental dryness).

Q: How do I quench the reaction if I have excess azide? A: Do not just dump it in waste. Treat the reaction mixture with 10% Triphenylphosphine (PPh


)  in toluene/THF. This converts the azide to the stable phosphinimine/amine before disposal.

References

  • Benzofuroxan Formation

    • Title: Formation of phospholimine and novel preparation of benzofurazans by thermolytic rearrangement of N-(o-nitroaryl)-1,2,5-triphenylphospholimines.[5]

    • Source: Journal of the Chemical Society, Perkin Transactions 1.
    • Link:

  • Safety of Organic Azides (C/N Ratio)

    • Title: Organic Azides: An Exploding Diversity of a Unique Class of Compounds.[1]

    • Source: Angewandte Chemie International Edition (via Stanford EHS Guide).
    • Link:

  • Photolysis Mechanism

    • Title: The mechanism of photolysis of aromatic azides.[6][7][8][9]

    • Source: Russian Chemical Reviews (hosted on ResearchG
    • Link:

  • Handling Protocols

    • Title: Technical Support Center: Safe Handling of Azides.
    • Source: BenchChem Safety Guides.
    • Link:

Sources

preventing premature decomposition of 2-azido-4-methoxy-1-nitrobenzene during storage

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSC-AMN-SH-001

Introduction

2-Azido-4-methoxy-1-nitrobenzene is a valuable intermediate in synthetic chemistry, particularly in the development of pharmaceuticals and functional materials. Its utility stems from the reactive azide and nitro moieties. However, these same functional groups, often referred to as "explosophores," render the molecule susceptible to premature decomposition if not stored and handled with the requisite care.[1] The cumulative energetic potential of having both an azide and a nitro group on the same aromatic ring necessitates stringent adherence to safety and storage protocols to ensure both user safety and the preservation of the compound's chemical integrity.[1][2]

This guide provides a comprehensive overview of best practices, troubleshooting advice, and answers to frequently asked questions regarding the stable storage of 2-azido-4-methoxy-1-nitrobenzene.

Section 1: The Chemical Rationale for Instability

Understanding the factors that trigger the decomposition of 2-azido-4-methoxy-1-nitrobenzene is fundamental to preventing it. The compound's instability is primarily driven by four factors: thermal energy, light exposure (photolysis), chemical incompatibility, and mechanical energy.

  • Thermal Decomposition: Aryl azides are thermally labile, decomposing to release nitrogen gas (N₂) and form highly reactive nitrene intermediates.[3] The presence of an ortho-nitro group, as in this compound, can significantly lower the decomposition temperature. For instance, the related 2-nitrophenyl azide can begin to decompose at temperatures as low as 85°C.[2] This process can lead to the formation of various byproducts, including amines, azo compounds, and polymeric materials, compromising sample purity.[4]

  • Photolytic Decomposition: Exposure to light, particularly in the UV spectrum, can provide the energy needed to cleave the azide group, generating nitrenes.[2] This decomposition can occur even under ambient laboratory lighting over time, leading to a gradual degradation of the material.

  • Chemical Incompatibility: Aryl azides are incompatible with a range of common laboratory chemicals.

    • Acids: Contact with strong acids can lead to the formation of hydrazoic acid (HN₃), which is highly toxic and explosive.[1][5]

    • Metals: Contact with many metals, especially heavy metals like copper, lead, silver, or their salts, can form dangerously unstable and shock-sensitive metal azides.[1][6]

    • Halogenated Solvents: Solvents like dichloromethane (DCM) and chloroform should be strictly avoided. Azide ions can react with these solvents to form di- and tri-azidomethane, which are exceptionally unstable and explosive.[1][7]

  • Mechanical Energy: As with many energetic materials, solid organic azides can be sensitive to friction, shock, and pressure.[1] Activities such as grinding the solid or scratching it with a metal spatula can initiate decomposition.[8]

G start Receiving 2-azido-4-methoxy-1-nitrobenzene check_form Solid or Solution? start->check_form store_solid Store Solid: - Tightly sealed amber vial - Inert atmosphere (Ar/N₂) - Below -18°C - Away from light, heat, acids, metals check_form->store_solid Solid prep_solution Prepare Stock Solution (<1M) - Use non-halogenated, aprotic solvent - Use non-metallic tools check_form->prep_solution Solution (Recommended) warning CRITICAL: Avoid Shock, Friction, Ground Glass Joints store_solid->warning store_solution Store Solution: - Tightly sealed amber vial - Below -18°C - Away from light prep_solution->store_solution store_solution->warning

Caption: Recommended decision workflow for safe storage.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal temperature and light conditions for storing 2-azido-4-methoxy-1-nitrobenzene?

A: The compound must be stored under cold and dark conditions to minimize both thermal and photolytic decomposition. The recommended storage temperature is -20°C or colder (e.g., in a standard laboratory freezer).[1][9] It should be kept in an amber or opaque vial to protect it from light.[1][7][10]

Q2: Should I store the compound as a solid or in solution? What are the recommended solvents?

A: Storing the compound as a solution is generally safer, as the solvent matrix desensitizes the material, reducing the risk of decomposition from mechanical shock.[8] If you choose to store it as a solution, the concentration should not exceed 1 M.[1][10]

  • Recommended Solvents: Anhydrous, aprotic solvents such as Tetrahydrofuran (THF), Dioxane, or Toluene are suitable.

  • Solvents to Avoid: NEVER use halogenated solvents like dichloromethane or chloroform.[1][7] Also, avoid protic solvents if there is any risk of acidic contamination.

Q3: What type of container is best for long-term storage?

A: Use a glass vial with a PTFE-lined screw cap (e.g., a standard amber vial). Crucially, avoid using ground glass joints , as the friction from opening and closing can be sufficient to initiate decomposition.[8][10] Ensure the container is tightly sealed to prevent exposure to moisture and air.[10] For solid samples, flushing the vial with an inert gas like argon or nitrogen before sealing is a recommended best practice.

Q4: How can I visually tell if my sample has started to decompose?

A: Decomposition often presents with distinct visual cues. Look for:

  • Color Change: A darkening of the material, often to a brown or black tar-like substance, suggests the formation of polymeric byproducts.[4]

  • Gas Evolution: The primary decomposition pathway involves the liberation of nitrogen gas.[3][4] Any sign of pressure buildup in the vial is a serious warning sign of active decomposition.

  • Change in Morphology: The solid may appear to be "melting" or becoming oily, even at low temperatures, due to the formation of liquid degradation products.

Section 3: Troubleshooting Guide

Scenario Potential Cause Recommended Action & Explanation
1. My solid sample has darkened in color since I received it. Photolytic and/or slow thermal decomposition.Action: Immediately move the sample to a -20°C (or colder) freezer and ensure it is in a light-proof secondary container. Explanation: Color change indicates the formation of impurities.[4] While the bulk of the material may still be viable, its purity is compromised. Before use, it is highly advisable to re-analyze the material (e.g., by NMR or LC-MS) to quantify the level of degradation.
2. The cap on my vial seems pressurized, and I heard a slight hiss when opening it. Thermal decomposition leading to N₂ gas evolution.Action: EXTREME CAUTION IS ADVISED. This indicates the material is actively decomposing and is in a dangerous state. Do not open the vial in a warm environment. Cool the vial significantly (e.g., in a dry ice/acetone bath) to reduce the internal pressure before slowly and carefully venting it behind a blast shield in a chemical fume hood. Explanation: The pressure is from nitrogen gas, a primary decomposition product.[2][3] This is a critical sign of instability, and the material may no longer be safe to use or store. Consider immediate and proper disposal.
3. My analytical results show unexpected impurities not present in the original CoA. Decomposition during storage or handling.Action: Review your storage conditions against the recommendations in this guide. Check for exposure to light, elevated temperatures, or potential chemical contaminants. Explanation: The appearance of new peaks in NMR or LC-MS corresponding to amines or azo compounds is a classic sign of azide degradation.[4] The material should be repurified if possible or discarded.
4. I need to weigh out the solid compound for a reaction. Risk of initiation via mechanical energy.Action: Handle the solid inside a chemical fume hood and behind a blast shield. Use only non-metallic spatulas (e.g., ceramic or plastic).[1][10] Avoid any scraping or grinding motions. If the solid is caked, do not attempt to break it up with force. It is safer to dissolve the entire sample and work with the resulting solution.

Section 4: Protocols & Best Practices

Protocol 4.1: Recommended Procedure for Aliquoting and Storing Solid 2-Azido-4-methoxy-1-nitrobenzene
  • Preparation: Work within a chemical fume hood, wearing appropriate PPE (lab coat, safety glasses, nitrile gloves). Have a blast shield in place.

  • Tools: Use only ceramic or plastic spatulas.[10]

  • Weighing: Gently transfer the required amount of solid to a pre-tared amber vial. Do not scrape the inside of the source bottle.

  • Inerting: Flush the headspace of both the source bottle and the new aliquot vial with a gentle stream of argon or nitrogen.

  • Sealing: Immediately and tightly seal the vials with PTFE-lined caps.

  • Labeling: Clearly label the new vial with the chemical name, date, and appropriate hazard warnings.

  • Storage: Place the vials inside a labeled, sealed secondary container and store in a designated freezer at ≤ -20°C, away from incompatible materials.[1][9]

Summary of Storage Conditions
ParameterRecommended ConditionRationale & References
Temperature ≤ -20°CTo minimize the rate of thermal decomposition.[1][9]
Light Store in darkness (amber/opaque vial)To prevent photolytic decomposition.[7][10]
Atmosphere Tightly sealed container, preferably under inert gas (Ar, N₂)To protect from moisture and atmospheric contaminants.
Container Glass vial with PTFE-lined capTo ensure chemical compatibility and a tight seal. Avoid ground glass joints.[8]
Form Solution (< 1 M) is preferred over solidTo desensitize the material and reduce shock/friction sensitivity.[1][10]
Handling Tools Plastic or ceramic spatulasTo prevent initiation from friction or reaction with metal.[1][10]
Incompatibles Acids, heavy metals, halogenated solvents, strong oxidizersTo prevent violent reactions and the formation of highly explosive byproducts.[1][5][6][7]

References

  • University of Pittsburgh. (2013). Safe Handling of Azides. Retrieved from [Link]

  • ProQuest. THE THERMAL DECOMPOSITION OF ARYL AZIDES. Retrieved from [Link]

  • Defense Technical Information Center. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. Retrieved from [Link]

  • Defense Technical Information Center. Thermal Stability Characteristics of Nitroaromatic Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (2007). Unexpected photolytic decomposition of alkyl azides under mild conditions. Chemical Communications. Retrieved from [Link]

  • Wikipedia. Organic azide. Retrieved from [Link]

  • SciELO. (2001). Reaction of aromatic azides with strong acids: formation of fused nitrogen heterocycles and arylamines. Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • University of Victoria. (2022). Azides. Retrieved from [Link]

  • University of California, Los Angeles. Azides. Retrieved from [Link]

  • American Chemical Society. (2014). Strategies for Safely Handling Industrial Azide Reactions: The Three Traps. Organic Process Research & Development. Retrieved from [Link]

  • University College Dublin. (2018). School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. Retrieved from [Link]

Sources

Validation & Comparative

comparing 2-azido-4-methoxy-1-nitrobenzene to other photo-crosslinkers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 2-azido-4-methoxy-1-nitrobenzene against industry-standard photo-crosslinkers (Benzophenones, Diazirines, and para-substituted Aryl Azides).

Executive Summary: The "Ortho" Effect Warning

2-azido-4-methoxy-1-nitrobenzene belongs to a specific subclass of aryl azides where the nitro group is ortho to the azide. Unlike standard photo-crosslinkers designed for direct nitrene insertion, this specific structural arrangement predisposes the molecule to an intramolecular cyclization pathway, forming benzofuroxan (benzofurazan N-oxide) upon irradiation.

While it can be activated by long-wavelength UV (due to the nitro/methoxy "push-pull" system), its utility as a broad-spectrum capture reagent is significantly lower than para-nitro aryl azides or diazirines because the reactive nitrene is rapidly "trapped" internally rather than crosslinking to the target protein.

Technical Profile: 2-azido-4-methoxy-1-nitrobenzene

Chemical Identity
  • Systematic Name: 1-Nitro-2-azido-4-methoxybenzene

  • Structural Feature: Ortho-positioning of Nitro (-NO

    
    ) and Azide (-N
    
    
    
    ) groups.
  • Appearance: Light yellow crystals (indicating absorption in the near-UV/visible region).

  • Activation Wavelength:

    
     nm (tailing into visible).
    
Mechanism of Action: The Divergent Pathway

When irradiated, aryl azides release nitrogen (


) to form a singlet nitrene. The fate of this nitrene dictates the crosslinking success:
  • Standard Pathway (Para-substituted): The nitrene undergoes intersystem crossing to a triplet state or ring expansion, eventually inserting into N-H or C-H bonds of the target.

  • Ortho-Nitro Pathway (This Compound): The singlet nitrene is immediately attacked by the oxygen of the adjacent nitro group. This leads to the formation of a Benzofuroxan derivative.[1] This is a "dead-end" for direct insertion crosslinking, although the resulting benzofuroxan is electrophilic and can slowly react with thiols (cysteine).

Key Takeaway: This compound acts more like a photo-caged electrophile than a true non-specific photo-crosslinker.

Comparative Analysis: Performance Matrix

The following table contrasts 2-azido-4-methoxy-1-nitrobenzene with the three "Gold Standard" classes of photo-affinity labeling (PAL) reagents.

Feature2-Azido-4-methoxy-1-nitrobenzene Para-Nitro Aryl Azides (e.g., ANB-NOS)Diazirines (e.g., SDA, L-Photo-Leucine)Benzophenones (e.g., Bpa)
Reactive Intermediate Benzofuroxan (via Nitrene trap)Nitrene (Singlet/Triplet)Carbene (Singlet)Diradical (Triplet)
Crosslinking Efficiency Low (< 5%)Moderate (10–30%)High (50–70%)Variable (Slow kinetics)
Specificity Cysteine (Thiol) selective (post-photolysis)Nucleophiles (Amines > C-H)Non-specific (C-H, N-H, O-H)Highly specific for C-H (Methionine pref.)
Activation

300–360 nm320–350 nm330–370 nm350–360 nm
Bond Stability Variable (Furoxan adducts can be reversible)High (Amine/Hydrazine bonds)Very High (C-C bonds)High (C-C bonds)
Steric Bulk MediumMediumSmall (Minimally invasive)Bulky
Detailed Comparison

VS. Diazirines (The Gold Standard)

  • Diazirines generate a highly reactive carbene that inserts into any bond (C-H, O-H, N-H) within nanoseconds. They are the preferred choice for mapping unknown binding sites because they do not rely on specific amino acids being present.

  • 2-azido-4-methoxy-1-nitrobenzene is far less efficient because the "ortho trap" prevents the nitrene from surviving long enough to find a C-H bond. Use diazirines for unbiased structural proteomics.

VS. Benzophenones (The Reversible Specialist)

  • Benzophenones generate a triplet diradical that is chemically inert to water. If it doesn't find a C-H bond, it relaxes back to the ground state and can be re-excited (reversible excitation). This leads to high specific yields but requires long irradiation times (minutes vs. seconds).

  • 2-azido-4-methoxy-1-nitrobenzene undergoes irreversible photolysis. Once the nitrogen is lost, the molecule is permanently changed. It cannot "hunt" for a binding site like a benzophenone.

VS. Para-Nitro Aryl Azides (The Direct Competitor)

  • Standard "Nitro-Aryl Azides" (like 4-azido-2-nitroanisole ) have the groups in a meta or para relationship. This prevents the benzofuroxan cyclization, forcing the nitrene to react with the protein.

  • Recommendation: If you require the specific absorption properties of a nitro-aryl azide, switch to a Para-substituted variant (e.g., 5-azido-2-nitrobenzoic acid derivatives) to avoid the ortho-cyclization issue.

Mechanistic Visualization

The diagram below illustrates the critical "Ortho Effect" that compromises the crosslinking efficiency of 2-azido-4-methoxy-1-nitrobenzene compared to standard reagents.

G cluster_0 Ortho-Nitro Azide (The Topic Compound) cluster_1 Standard Crosslinkers (Diazirine/Para-Azide) OrthoStart 2-Azido-1-Nitro Precursor Nitrene1 Singlet Nitrene OrthoStart->Nitrene1 hv (-N2) Benzofuroxan Benzofuroxan (Cyclized Trap) Nitrene1->Benzofuroxan Fast Cyclization (Intramolecular) ThiolAdduct Thiol Adduct (Cys-Specific) Benzofuroxan->ThiolAdduct Slow Chemical Reaction ParaStart Diazirine / Para-Azide ReactiveSpecies Carbene / Nitrene ParaStart->ReactiveSpecies hv Insertion C-H / N-H Insertion (Crosslink) ReactiveSpecies->Insertion Intermolecular Capture

Caption: The "Ortho Effect" (top) traps the reactive intermediate, preventing efficient crosslinking, whereas standard reagents (bottom) favor direct insertion.

Experimental Protocol: Evaluation Workflow

If you must use 2-azido-4-methoxy-1-nitrobenzene (e.g., for specific electrophilic trapping), follow this protocol. For general labeling, use the Alternative steps noted.

Materials
  • Buffer: PBS pH 7.4 (Avoid Tris/Glycine if using Para-Azides; Phosphate/HEPES is safe).

  • Light Source: UV Lamp (365 nm, 4-8 Watts).

  • Quenchers: DTT or Mercaptoethanol (for stopping the reaction).

Step-by-Step Methodology
  • Probe Incubation:

    • Incubate the protein (

      
      ) with the probe (
      
      
      
      ) in the dark for 30 minutes to establish equilibrium binding.
    • Critical: Keep samples on ice to prevent thermal degradation.

  • Irradiation:

    • For 2-Azido-4-methoxy-1-nitrobenzene: Irradiate at 365 nm for 10–30 seconds .

    • Note: The yellow color may fade or shift to orange (formation of benzofuroxan).

    • Alternative (Diazirine): Irradiate at 365 nm for 1–5 minutes.

  • Post-Photolysis Reaction (Specific to Ortho-Nitro):

    • Since the primary product is likely a benzofuroxan, incubate the sample for an additional 30–60 minutes at 37°C to allow the electrophilic benzofuroxan to react with nucleophilic residues (Cysteines) nearby.

    • Contrast: Standard crosslinkers (Diazirines) are finished reacting immediately after light exposure.

  • Analysis:

    • Analyze via SDS-PAGE or LC-MS/MS. Look for mass shifts corresponding to the probe adduct.

    • Validation: Use a "Dark Control" (no UV) and a "Competition Control" (excess free ligand) to verify specificity.

References

  • Mechanism of Ortho-Nitro Aryl Azide Cyclization : Formation of benzofurazans by thermolytic rearrangement of N-(o-nitroaryl)... Royal Society of Chemistry.[2]

  • General Photo-Crosslinker Comparison : A Comparative Analysis of Benzophenone and Diazirine Photo-Crosslinkers for Biological Research. BenchChem.

  • Aryl Azide Photochemistry : Light sources and conditions for photoactivation of aryl azide crosslinking and labeling reagents. Thermo Fisher Scientific.

  • Benzofuroxan Formation : Recent progress in synthesis and application of furoxan. Kobe University/RSC Advances.

  • Diazirine Superiority : Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes. RSC Publishing.[2]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a critical bottleneck in structural proteomics and drug discovery: the successful mass spectrometric (MS) validation of photoaffinity labels (PAL). Among these, 2-azido-4-methoxy-1-nitrobenzene is a highly specialized aryl azide probe. While its chemical structure offers distinct advantages during the cross-linking phase, it presents unique challenges during tandem mass spectrometry (MS/MS) validation.

This guide objectively compares the performance of various MS fragmentation techniques—specifically CID, HCD, and ETD—for validating these complex cross-links, providing the causality behind experimental choices and a self-validating protocol for your laboratory.

The Mechanistic Challenge of Aryl Azide Validation

Aryl azides are widely utilized photoaffinity probes that, upon UV irradiation, generate highly reactive nitrene intermediates capable of inserting into nearby C-H or heteroatom-H bonds, thereby "freezing" protein-ligand or protein-protein interactions[1][2].

The specific architecture of 2-azido-4-methoxy-1-nitrobenzene is engineered for optimal photochemistry. The methoxy (electron-donating) and nitro (electron-withdrawing) groups create a push-pull electronic system. This shifts the absorption maximum (bathochromic shift) to the near-UV range (~350–365 nm). Activating the probe at 365 nm is a deliberate experimental choice: it prevents the destructive, UV-induced photo-oxidation of endogenous tryptophan and tyrosine residues that occurs at the 254 nm wavelength required for unsubstituted aryl azides.

However, once the covalent cross-link is formed and the protein is digested, identifying the exact site of nitrene insertion via MS becomes a significant hurdle. The cross-linked peptides are sub-stoichiometric, highly charged, and structurally branched. If the wrong MS fragmentation technique is applied, the fragile cross-link will shatter before the peptide sequence can be read.

Workflow A 1. Incubation Target + Probe B 2. UV Irradiation (365 nm) A->B Non-covalent Binding C 3. Proteolysis (Tryptic Digest) B->C Nitrene Insertion D 4. Enrichment (SCX / SEC) C->D Unfolding & Cleavage E 5. LC-MS/MS (EThcD) D->E Isolate ≥ +3 Ions

Experimental workflow for aryl azide photoaffinity labeling and MS validation.

Comparative Analysis of MS Fragmentation Techniques

To validate the exact amino acid modified by 2-azido-4-methoxy-1-nitrobenzene, the mass spectrometer must sequence the peptide backbone without destroying the cross-link. Here is how the standard techniques compare:

Collision-Induced Dissociation (CID) & Higher-Energy C-Trap Dissociation (HCD)

CID and HCD rely on vibrational excitation. The precursor ions collide with neutral gas molecules, distributing vibrational energy throughout the peptide until the weakest bond breaks[3]. While this effectively generates b- and y-type ions for linear peptides[3], it is often detrimental to aryl azide cross-links. The covalent bonds formed by nitrene insertion are frequently more labile than the peptide backbone. Consequently, CID and HCD often result in the premature cleavage of the cross-linker itself, yielding complex spectra dominated by neutral losses and uninformative fragment ions[4][5].

Electron Transfer Dissociation (ETD)

ETD solves the lability problem through a fundamentally different gas-phase physics mechanism. ETD transfers an electron from a radical anion (e.g., fluoranthene) to the multiply protonated cross-linked peptide[3]. This induces a rapid, non-ergodic cleavage of the N-Cα backbone bonds, generating c- and z-type ions [3][4]. Because the backbone cleavage occurs faster than intramolecular vibrational energy can redistribute, labile modifications—including the 2-azido-4-methoxy-1-nitrobenzene cross-link—remain completely intact on the modified amino acid[6].

EThcD (The Hybrid Approach)

Modern Tribrid and Orbitrap systems allow for EThcD, where ETD is performed first, and any surviving precursor ions are subsequently subjected to HCD[5]. This dual-activation method provides the most comprehensive sequence coverage, yielding b, c, y, and z ions while preserving the cross-link mass for confident localization.

Fragmentation Precursor Cross-linked Peptide Precursor (≥ +3) CID HCD / CID (Vibrational Excitation) Precursor->CID Collisions ETD ETD (Electron Transfer) Precursor->ETD Radical Anions CID_Result b/y ions High Risk of Linker Cleavage CID->CID_Result ETD_Result c/z ions Intact Linker Preservation ETD->ETD_Result

Logical comparison of HCD/CID versus ETD fragmentation pathways.

Quantitative Performance Comparison

The following table summarizes the expected performance metrics when analyzing aryl azide cross-linked peptides across different fragmentation modes, aggregated from standard structural proteomics benchmarks.

Fragmentation TechniqueActivation MechanismPrimary Ion SeriesCross-Link PreservationSpectral ComplexityIdeal Application
CID Vibrational (Ion Trap)b, yLow (<30%)HighStandard linear peptides
HCD Vibrational (Multipole)b, y, immoniumModerate (~50%)HighMS-cleavable linkers[5]
ETD Electron Transferc, zHigh (>90%) LowLabile cross-links[6]
EThcD Dual (ETD + HCD)b, c, y, zHigh (>85%) ModerateComprehensive sequencing

Data Interpretation: For 2-azido-4-methoxy-1-nitrobenzene, ETD or EThcD is the mandatory choice. The >90% preservation rate of the cross-link allows search engines to identify the exact residue of nitrene insertion by tracking the retained mass shift.

Self-Validating Experimental Protocol

To ensure data integrity, every cross-linking workflow must be a self-validating system. The following protocol integrates causality-driven steps and built-in negative controls.

Step 1: Photo-Cross-Linking & Control Generation
  • Incubation: Incubate your target protein (1-5 µM) with a 10-fold molar excess of the 2-azido-4-methoxy-1-nitrobenzene probe in a primary amine-free buffer (e.g., PBS or HEPES). Causality: Tris buffer contains primary amines that will act as competitive scavengers for the reactive nitrene, quenching the reaction prematurely.

  • Irradiation: Split the sample into two aliquots: "+UV" and "-UV" (Control). Irradiate the +UV sample at 365 nm for 15 minutes on ice. Keep the -UV sample in the dark. Causality: Ice prevents thermal denaturation of the protein during prolonged UV exposure.

  • Quenching: Add 50 mM Tris-HCl to both samples to mop up any unreacted probe.

Step 2: Denaturation and Digestion
  • Unfolding: Add 8M Urea and 5 mM TCEP. Incubate at 37°C for 30 mins. Causality: TCEP is chosen over DTT because it reduces disulfide bonds without the risk of nucleophilic attack on unreacted probe intermediates.

  • Alkylation: Add 10 mM Iodoacetamide (IAA) for 30 mins in the dark to prevent disulfide scrambling.

  • Proteolysis: Dilute the Urea concentration to < 1.5M using 50 mM ammonium bicarbonate. Add MS-grade Trypsin at a 1:50 (enzyme:protein) ratio and digest overnight at 37°C. Causality: Trypsin cleaves strictly at the C-terminus of Lys and Arg, ensuring every resulting peptide has a basic C-terminus, which anchors the proton during MS and yields predictable ion series[4].

Step 3: Enrichment (Optional but Recommended)
  • Fractionation: Subject the digested pool to Strong Cation Exchange (SCX) chromatography. Causality: Cross-linked peptides contain two N-termini and two basic C-termini, giving them a higher solution charge state (≥ +3) than standard linear peptides (+2). SCX effectively separates these low-abundance cross-links from the massive background of linear peptides.

Step 4: LC-MS/MS Acquisition (EThcD)
  • Gradient: Load the enriched fractions onto a C18 nano-column and elute over a 90-minute gradient into an Orbitrap mass spectrometer.

  • DDA Parameters: Set the Data-Dependent Acquisition (DDA) to isolate precursor ions with charge states of +3 to +7 . Causality: ETD efficiency drops significantly for +2 ions because the electron transfer neutralizes one charge, leaving a +1 ion that often fails to dissociate. Selecting ≥ +3 ensures sufficient charge density for efficient c/z ion generation[3].

  • Fragmentation: Trigger EThcD activation.

Step 5: Data Validation Checkpoint

Process the data using cross-link-compatible software (e.g., pLink, XlinkX).

  • The Self-Validation Rule: Compare the +UV dataset against the -UV dataset. If a specific cross-linked peptide sequence is identified in both datasets, it must be discarded as a false positive (likely an in-source gas-phase artifact or sample preparation anomaly). True 2-azido-4-methoxy-1-nitrobenzene cross-links will strictly appear in the +UV dataset.

Conclusion

Validating 2-azido-4-methoxy-1-nitrobenzene cross-links requires a deliberate alignment of photochemistry and gas-phase physics. While CID and HCD are standard for linear peptide identification, their vibrational energy profiles are fundamentally incompatible with the lability of nitrene-based cross-links. By upgrading your analytical workflow to utilize ETD or EThcD fragmentation combined with charge-state-based enrichment, you preserve the structural integrity of the cross-link, allowing for unambiguous mapping of binding interfaces and drug-target interactions.

References

  • Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - nih.gov -
  • Photoaffinity Labelling | Domainex - domainex.co.uk -
  • The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - nih.gov -
  • Evaluating the performance of an ETD-Cleavable Cross-Linking strategy for Elucid
  • Dissociation Technique Technology Overview | Thermo Fisher Scientific - US - thermofisher.com -
  • Optimized Fragmentation Improves the Identification of Peptides Cross-Linked by MS-Cleavable Reagents - researchg

Sources

quantitative analysis of 2-azido-4-methoxy-1-nitrobenzene labeling efficiency

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous quantitative analysis of 2-azido-4-methoxy-1-nitrobenzene as a photoaffinity labeling (PAL) agent. It synthesizes mechanistic photochemistry with practical analytical protocols to evaluate labeling efficiency against industry-standard alternatives.

Executive Summary: The Structural Paradox

2-azido-4-methoxy-1-nitrobenzene presents a specific structural motif—an azide group (-N3) ortho to a nitro group (-NO2)—that fundamentally dictates its labeling efficiency. While nitro-aryl azides are designed to allow long-wavelength activation (~350–365 nm) to minimize protein damage, the ortho-nitro arrangement in this specific molecule favors a rapid intramolecular cyclization to benzofuroxan upon irradiation, often competing with or precluding the desired nitrene-based protein crosslinking.

Researchers using this specific isomer must quantify efficiency not just by "successful labeling," but by the ratio of nitrene insertion (signal) to benzofuroxan formation (waste/dark reaction).

Part 1: Mechanistic Profiling & Photochemistry

To quantify efficiency, one must understand the competing pathways. The labeling efficiency (


) of an aryl azide is defined by the quantum yield of singlet nitrene formation (

) and the rate of insertion (

) versus the rate of side reactions (ring expansion or cyclization).
Photochemical Pathways Diagram

The following diagram illustrates the divergent pathways for 2-azido-4-methoxy-1-nitrobenzene.

Photochemistry cluster_0 Critical Efficiency Bottleneck Compound 2-Azido-4-methoxy-1-nitrobenzene (Ground State) Excited Excited Singlet State (S1) Compound->Excited hv (300-365 nm) Nitrene_S Singlet Nitrene (Reactive Species) Excited->Nitrene_S -N2 Benzofuroxan Benzofuroxan Derivative (Dead-End Product) Excited->Benzofuroxan Ortho-Nitro Cyclization (Major Pathway for Ortho) Ketenimine Ketenimine (Ring Expansion) Nitrene_S->Ketenimine Rearrangement Insertion Covalent Protein Adduct (Successful Label) Nitrene_S->Insertion Nucleophile/C-H Insertion

Caption: Photochemical divergence of ortho-nitro aryl azides. The ortho-cyclization pathway significantly reduces the population of reactive nitrenes available for protein labeling.

Mechanistic Insight:

  • Ortho-Effect: In 1-azido-2-nitrobenzene derivatives, the excited state often relaxes via cyclization to benzofuroxan (benzofurazan-1-oxide). This reaction is so efficient it is often used synthetically, rendering the molecule a poor photoaffinity label compared to meta- or para-nitro isomers (e.g., 4-azido-2-nitroanisole).

  • Methoxy Influence: The para-methoxy group (relative to the nitro) or meta (relative to azide) acts as an electron donor. While this red-shifts the absorption maximum (

    
    ), it does not necessarily prevent the ortho-nitro cyclization.
    

Part 2: Comparative Performance Analysis

The following table compares 2-azido-4-methoxy-1-nitrobenzene against standard PAL agents.

Feature2-Azido-4-methoxy-1-nitrobenzene (Ortho-Nitro)Perfluorophenyl Azide (PFPA)Benzophenone Trifluoromethyl Diazirine
Activation

350–365 nm (Low damage)< 300 nm (High damage)350–365 nm350–365 nm
Reactive Intermediate Nitrene (Singlet/Triplet)Nitrene (Singlet)Triplet DiradicalCarbene
Labeling Efficiency Low (< 5%) due to cyclizationModerate (~30-50%)High (reversible excitation)Moderate-High (~50-70%)
Chemoselectivity Nucleophiles (Lys, Cys) > C-HC-H and NucleophilesC-H (Met, Leu preferred)Universal C-H insertion
Primary Limitation Benzofuroxan formation Ring expansion (Ketenimine)Long irradiation time requiredAcid sensitivity of precursor

Verdict: For high-yield proteomic profiling, diazirines are generally superior. However, if using 2-azido-4-methoxy-1-nitrobenzene is required (e.g., due to synthetic availability or specific binding kinetics), one must employ a scavenger-free environment and high-intensity irradiation to force the nitrene pathway over the thermal cyclization.

Part 3: Quantitative Protocols

To objectively measure the labeling efficiency of this compound, use the following self-validating protocols.

Protocol A: Absolute Efficiency Determination (In Vitro Peptide Assay)

Purpose: To calculate the exact % yield of crosslinking to a model peptide (e.g., Glutathione or a specific epitope).

Materials:

  • Probe: 2-azido-4-methoxy-1-nitrobenzene (

    
    ).
    
  • Target: Model Peptide (e.g., Angiotensin II or BSA) (

    
    ).
    
  • UV Source: 365 nm LED lamp (

    
    ).
    

Workflow:

  • Baseline HPLC: Inject the probe alone and peptide alone to establish retention times (

    
    ) and integration areas (
    
    
    
    ,
    
    
    ).
  • Mixture Incubation: Mix Probe (2 eq) + Peptide (1 eq) in PBS (pH 7.4). Incubate in dark for 30 min.

  • Irradiation: Expose to 365 nm light. Time points: 0, 1, 5, 10, 30 mins.

  • Quantification: Analyze by RP-HPLC (C18 column, Water/Acetonitrile gradient).

  • Calculation:

    
    
    Note: You must correct for the extinction coefficient (
    
    
    
    ) differences. Ideally, use LC-MS to confirm the adduct mass (
    
    
    ).
  • Benzofuroxan Check: Look for a new peak that appears without the peptide mass. This represents the "wasted" probe.

Protocol B: Proteomic Labeling Efficiency (LC-MS/MS)

Purpose: To assess labeling selectivity and relative efficiency in a complex lysate.

Experimental Workflow Diagram

Workflow Step1 1. Probe Incubation (Lysate + Probe) Step2 2. UV Irradiation (365 nm, 10 min, on ice) Step1->Step2 Step3 3. Click Chemistry (CuAAC with Biotin-Alkyne) Step2->Step3 Step4 4. Enrichment (Streptavidin Beads) Step3->Step4 Step5 5. On-Bead Digestion (Trypsin) Step4->Step5 Step6 6. LC-MS/MS & LFQ Step5->Step6

Caption: Proteomic workflow for quantitative assessment of labeling efficiency.

Step-by-Step Methodology:

  • Lysate Prep: Dilute cell lysate to 1 mg/mL in PBS.

  • Labeling: Add 2-azido-4-methoxy-1-nitrobenzene (or probe derivative) at 10

    
    M. Include a "Dark" control and a "Competitor" control (100x excess of free ligand).
    
  • Crosslinking: Irradiate at 365 nm for 10 minutes on ice. Crucial: Keep cool to prevent thermal acceleration of benzofuroxan formation.

  • Click Reaction: React lysate with Biotin-Alkyne (100

    
    M), TCEP (1 mM), TBTA (100 
    
    
    
    M), and CuSO4 (1 mM) for 1 hour.
  • Enrichment: Precipitate proteins (Acetone/MeOH), redissolve, and bind to Streptavidin-magnetic beads.

  • Digestion & MS: Perform on-bead trypsin digestion. Analyze peptides via LC-MS/MS.

  • Data Analysis: Use Label-Free Quantification (LFQ) .

    • Enrichment Factor:

      
      .
      
    • Specific Binding:

      
      .
      

Part 4: References

  • Mechanism of Aryl Azide Photolysis:

    • Title: "Crystalline-State Photoreaction of 1-Azido-2-nitrobenzene – Direct Observation of Heterocycle Formation."[1]

    • Source: Takayama, T. et al., Helv.[1] Chim. Acta, 2003.[1]

    • Relevance: Confirms the rapid cyclization of ortho-nitro azides to benzofuroxan, limiting labeling yield.

  • Comparative Labeling Efficiency:

    • Title: "Evaluation of fully-functionalized diazirine tags for chemical proteomic applications."

    • Source:Chemical Science, 2021.

    • Relevance: Provides comparative data on aryl azides vs. diazirines in proteomic contexts.

  • Quantitative Proteomics Protocol:

    • Title: "Protocol for clickable photoaffinity labeling and quantitative chemical proteomics."[2]

    • Source:STAR Protocols, 2021.[2][3]

    • Relevance: The standard operating procedure for MS-based quantification of labeling.

  • Nitro-Aryl Azide Optimization:

    • Title: "Why do p-nitro-substituted aryl azides provide unintended dark reactions with proteins?"

    • Source:Journal of Biological Chemistry, 2003.

    • Relevance: Discusses the reactivity of nitro-aryl nitrenes and their lifetimes.

Sources

comparative study of 2-azido-4-methoxy-1-nitrobenzene reactivity with different functional groups

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the divergent reactivity profiles of 2-azido-4-methoxy-1-nitrobenzene (also referred to as 4-methoxy-2-nitrophenyl azide). This scaffold represents a unique "Janus-faced" intermediate in medicinal chemistry: it serves as both a stable precursor for bioorthogonal ligation (Click/Staudinger) at ambient temperatures and a highly reactive pro-electrophile for heterocyclic synthesis (Benzofuroxans) under thermal activation.

For drug development professionals, understanding the orthogonality of these pathways is critical for designing photoaffinity probes, prodrugs, and heteroaromatic libraries.

Mechanistic Divergence: The Three Pathways

The reactivity of 2-azido-4-methoxy-1-nitrobenzene is dictated by the energy input and the specific functional group partner. The ortho-nitro group is not merely a bystander; it is an intramolecular trap that defines the thermal pathway.

Pathway A: 1,3-Dipolar Cycloaddition (CuAAC)[1]
  • Partner: Terminal Alkynes.

  • Mechanism: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition.[1][2]

  • Outcome: The azide group acts as a 1,3-dipole, reacting with alkynes to form 1,4-disubstituted 1,2,3-triazoles.

  • Key Insight: The reaction is chemically orthogonal to the nitro group at room temperature. The 4-methoxy group (electron-donating) slightly increases the electron density on the azide, potentially enhancing the rate of cycloaddition compared to electron-deficient analogs.

Pathway B: Staudinger Reduction/Ligation[3]
  • Partner: Trivalent Phosphines (e.g., Triphenylphosphine).[3]

  • Mechanism: Nucleophilic attack of phosphorus on the terminal azide nitrogen, forming a phosphazide, followed by N₂ extrusion to an iminophosphorane (aza-ylide).[3]

  • Outcome: Hydrolysis yields the primary amine (2-amino-4-methoxy-1-nitrobenzene).

  • Key Insight: While ortho-substituents can sterically hinder the approach of bulky phosphines, the reaction generally proceeds quantitatively. The resulting amine is a precursor for diazonium chemistry or further acylation.

Pathway C: Intramolecular Thermolysis (Benzofuroxan Formation)
  • Partner: Heat (>100°C) or Photolysis.

  • Mechanism: Loss of N₂ generates a singlet nitrene. The ortho-nitro group oxygen acts as an intramolecular nucleophile, trapping the nitrene to form a furoxan ring.

  • Outcome: Formation of 5-methoxybenzofuroxan (and its tautomer, 6-methoxybenzofuroxan).

  • Key Insight: This is the dominant pathway under thermal stress. The nitro group accelerates nitrene capture, preventing the formation of polymeric tars common with phenyl azides lacking ortho-traps.

Comparative Performance Analysis

The following table summarizes the experimental parameters and outcomes for each pathway, grounded in physical organic chemistry principles.

FeaturePathway A: CuAAC (Click)Pathway B: StaudingerPathway C: Thermolysis
Reagent Class Terminal Alkyne + Cu(I)Triarylphosphine (PPh₃)Heat (Reflux)
Temperature 20–40 °C0–25 °C100–120 °C
Primary Product 1,2,3-TriazolePrimary Amine (after hydrolysis)5-Methoxybenzofuroxan
Reaction Time 1–4 Hours0.5–2 Hours2–6 Hours
Chemoselectivity High (Nitro inert)High (Nitro inert*)Intramolecular only
Electronic Effect (4-OMe) Slight Rate EnhancementNegligibleStabilizes transition state
Risk Factor Cu toxicity (biologicals)Oxidation of phosphineExplosion hazard (neat)

*Note: While the Staudinger reaction reduces the azide, harsh conditions or alternative reagents (e.g., phosphites in Cadogan synthesis) can deoxygenate the nitro group, but PPh₃ at RT is selective for Azide.

Mechanistic Visualization

The following diagram illustrates the divergent pathways controlled by reactant choice and energy input.

ReactivityPathways Start 2-Azido-4-methoxy- 1-nitrobenzene Alkyne Terminal Alkyne (CuAAC, RT) Start->Alkyne Phosphine PPh3 + H2O (Staudinger) Start->Phosphine Heat Heat (>100°C) - N2 Start->Heat Triazole 1-(4-methoxy-2-nitrophenyl)- 1,2,3-triazole Alkyne->Triazole Cycloaddition Amine 2-Amino-4-methoxy- 1-nitrobenzene Phosphine->Amine Reduction Nitrene Singlet Nitrene Intermediate Heat->Nitrene Thermolysis Benzofuroxan 5-Methoxybenzofuroxan Nitrene->Benzofuroxan Cyclization

Figure 1: Divergent reactivity of 2-azido-4-methoxy-1-nitrobenzene based on reaction partners.

Experimental Protocols

These protocols are designed for milligram-to-gram scale synthesis in a research laboratory.

Protocol A: Synthesis of 5-Methoxybenzofuroxan (Thermal)

Target: Heterocyclic library generation.

  • Preparation: Dissolve 2-azido-4-methoxy-1-nitrobenzene (1.0 eq) in anhydrous toluene (0.1 M concentration).

    • Note: Do not use halogenated solvents if temperatures >100°C are required, though toluene (bp 110°C) is ideal.

  • Thermolysis: Heat the solution to reflux under an inert atmosphere (Nitrogen/Argon) for 4 hours.

    • Monitoring: Evolution of N₂ gas will be observed.[1] Monitor by TLC (disappearance of the azide spot, which is usually less polar than the benzofuroxan).

  • Workup: Cool to room temperature. Remove solvent under reduced pressure.[4]

  • Purification: Recrystallize from ethanol/water or purify via silica gel chromatography (Ethyl Acetate/Hexane).

  • Validation:

    • IR: Disappearance of the characteristic Azide peak (~2100–2150 cm⁻¹).

    • NMR: Appearance of benzofuroxan ring protons. Note that benzofuroxans undergo rapid tautomerization (Boulton-Katritzky rearrangement) in solution; 5-methoxy and 6-methoxy isomers may equilibrate.

Protocol B: Copper-Catalyzed Click Reaction

Target: Bio-conjugation or probe synthesis.

  • Reagents: Combine 2-azido-4-methoxy-1-nitrobenzene (1.0 eq) and the terminal alkyne (1.1 eq) in a 1:1 mixture of t-BuOH and Water.

  • Catalyst: Add CuSO₄·5H₂O (5 mol%) and Sodium Ascorbate (10 mol%).

    • Why: Ascorbate reduces Cu(II) to the active Cu(I) species in situ.

  • Reaction: Stir vigorously at room temperature for 2–4 hours.

    • Observation: The reaction often precipitates the triazole product.

  • Workup: Dilute with water. If solid precipitates, filter and wash with cold water. If soluble, extract with dichloromethane.

  • Chelation (Optional): If copper contamination is a concern, wash the organic layer with an EDTA solution.

Detailed Mechanism: Benzofuroxan Formation

The transformation from the azide to the benzofuroxan is a classic example of nitrene chemistry stabilized by the ortho effect.

BenzofuroxanMechanism Step1 Precursor: 2-Azido-4-methoxy-1-nitrobenzene Step2 Transition State: Loss of N2 -> Singlet Nitrene Step1->Step2 Heat (Delta) Step3 Cyclization: Nitrene attacks Nitro Oxygen Step2->Step3 Electrophilic Attack Step4 Product: 5-Methoxybenzofuroxan Step3->Step4 Ring Closure

Figure 2: Stepwise mechanism of the intramolecular nitrene trap.

Mechanistic Note: The 4-methoxy group acts as an Electron Donating Group (EDG). In the context of the benzofuroxan, it resides at the 5-position (or 6-position via tautomerization). The EDG character generally stabilizes the benzofuroxan system relative to electron-withdrawing analogs, making it a viable substrate for further biological reduction studies (e.g., by cytochrome P-450 reductase).

References

  • Staudinger Reaction Mechanism & Applications Title: Staudinger Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link]

  • Benzofuroxan Reactivity & Enzymatic Reduction Title: The Study of NADPH-Dependent Flavoenzyme-Catalyzed Reduction of Benzo[1,2-c]1,2,5-oxadiazole N-Oxides (Benzofuroxans) Source: National Institutes of Health (PMC) URL:[Link]

  • Title: United States Patent 4,343,942 (Quinoxaline-di-N-Oxide derivatives from 5-Methoxybenzofuroxan)
  • Reactivity of Ortho-Nitro Aryl Azides Title: Why do p-nitro-substituted aryl azides provide unintended dark reactions with proteins? Source: ResearchGate URL:[Link]

Sources

Safety Operating Guide

2-azido-4-methoxy-1-nitrobenzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for 2-Azido-4-methoxy-1-nitrobenzene

As a researcher or drug development professional handling energetic building blocks, managing the lifecycle of organic azides is as critical as the synthesis itself. 2-Azido-4-methoxy-1-nitrobenzene (CAS: 104503-84-6) is a valuable intermediate, but it carries inherent explosive and toxicological risks.

This guide provides authoritative, field-proven methodologies for the safe handling, segregation, and disposal of 2-azido-4-methoxy-1-nitrobenzene, grounded in the physicochemical realities of the molecule.

Physicochemical Hazard Profile & Causality

To understand the disposal protocol, we must first analyze the molecular stability of 2-azido-4-methoxy-1-nitrobenzene (Chemical Formula:


). The stability of an organic azide is largely dictated by its Carbon-to-Nitrogen (C/N) ratio, or more accurately, the 

ratio[1].

For 2-azido-4-methoxy-1-nitrobenzene:

  • Carbon atoms: 7

  • Oxygen atoms: 3

  • Nitrogen atoms: 4

  • (C + O) / N Ratio:

    
    
    

According to established Environmental Health and Safety (EH&S) guidelines, organic azides with a ratio between 1 and 3 can be synthesized and isolated, but they are highly energetic[1]. They must be stored below room temperature, kept at concentrations no greater than 1 M, and isolated in quantities of 5 grams or less[1]. Because the ratio is below 3, the compound is susceptible to violent decomposition if subjected to external energy (heat, shock, or friction)[1][2].

Quantitative Hazard Summary
ParameterValue / GuidelineMechanistic Rationale
(C+O)/N Ratio 2.5Ratios < 3 indicate high explosive potential. The molecule lacks sufficient carbon/oxygen bulk to dissipate the energy released during

extrusion[1][2].
Max Storage Concentration

Dilution (phlegmatization) reduces the sensitivity of the explosive to mechanical stress and prevents chain-reaction decomposition[1][3].
Max Isolation Mass

Limits the potential blast radius and total energy release in the event of an uncontrolled decomposition[1].
Storage Temperature

Prevents thermal degradation and spontaneous nitrogen gas evolution[2][4].

Critical Incompatibilities in Waste Segregation

The most common point of failure in azide disposal is improper waste mixing. 2-Azido-4-methoxy-1-nitrobenzene waste must be strictly segregated from the following chemical classes:

  • Brønsted Acids: Extra caution must be taken to ensure azide waste never contacts acids. Acids will protonate the azide functionality or residual azide ions, forming hydrazoic acid (

    
    ), which is highly volatile, explosive, and possesses a toxicity comparable to hydrogen cyanide[3][4].
    
  • Heavy Metals: Never dispose of azide solutions down the drain. Contact with heavy metals (Pb, Cu, Ag, Fe) in plumbing or laboratory equipment can form heavy metal azides, which are notoriously shock-sensitive explosives[3][4].

  • Chlorinated Solvents: Avoid mixing with halogenated solvents (e.g., dichloromethane, chloroform), as this can lead to the formation of explosive azidomethane compounds (e.g., diazidomethane)[1][2].

Step-by-Step Disposal Methodology

Unlike dilute inorganic azides (e.g.,


 sodium azide) which can sometimes be deactivated in the lab using nitrous acid[5], complex organic azides must not be chemically deactivated by the researcher . They must be packaged and transferred to professional EH&S personnel as Extremely Hazardous Waste[2][5].
Protocol: Staging and Disposing of Organic Azide Waste

Step 1: Equipment Preparation

  • Containers: Select a high-density polyethylene (HDPE) waste container. Do not use metal containers or metal lids [2].

  • Joints: Do not use containers with ground glass joints. The friction generated by glass-on-glass contact can cause residual azide powder to decompose explosively[1][3].

  • Tools: Use only PTFE (Teflon) or wooden spatulas for transferring any solid waste or contaminated materials. Metal spatulas transfer mechanical stress too efficiently and can trigger detonation[1][3].

Step 2: Waste Collection & Dilution

  • Conduct all waste transfers inside a certified chemical fume hood with the sash positioned as low as possible, ideally behind a portable blast shield[2][3].

  • Ensure the waste solution is diluted to a concentration of

    
     using an incompatible-free, non-halogenated solvent to phlegmatize the mixture[1][3].
    
  • Maintain the waste at a

    
     if aqueous components are present to absolutely preclude the formation of hydrazoic acid[2].
    

Step 3: Labeling and Storage

  • Place the waste in a separate, explicitly labeled container designated solely for organic azide waste[3][4].

  • Store the waste container in secondary containment, in the dark, at or below

    
    [2].
    

Step 4: Decontamination of Workspaces

  • Wearing proper PPE (flame-resistant lab coat, safety goggles, face shield, and Silver Shield gloves under nitrile), wipe up any minor residue in the fume hood with absorbent pads[2].

  • Clean the area with soap and water. Place all contaminated disposables (pads, gloves) into a separate solid hazardous waste container specifically for azide-contaminated debris[2][4].

Step 5: EH&S Handoff

  • Do not allow azide waste to accumulate. Have the waste removed from the laboratory as quickly as possible by submitting a hazardous waste pickup request to your institution's Office of Environmental Health and Safety[2][3].

Operational Workflow Visualization

AzideDisposal Start Generate Organic Azide Waste (2-azido-4-methoxy-1-nitrobenzene) Check Verify C/N Ratio & Concentration (Ratio = 2.5, Dilute to < 1M) Start->Check Container Select HDPE Container (No Metal, No Ground Glass) Check->Container Segregate Segregate from Acids, Metals, & Chlorinated Solvents Container->Segregate Store Temporary Storage (<-18°C, Dark, Secondary Containment) Segregate->Store EHS EH&S Hazardous Waste Pickup (Do Not Drain Dispose) Store->EHS

Workflow for the safe segregation and disposal of organic azide waste.

References

  • University of California Santa Barbara (UCSB) Environmental Health & Safety. Sodium Azide and Organic Azides Standard Operating Procedure. Retrieved from: [Link]

  • Wayne State University Office of Environmental Health and Safety. Standard Operating Procedure: Azides. Retrieved from: [Link]

  • Stanford University Environmental Health & Safety. Information on Azide Compounds. Retrieved from:[Link]

  • University of California Santa Barbara (UCSB) Environmental Health & Safety. Standard Operating Procedure: Sodium Azide and Organic Azides. Retrieved from:[Link]

  • University of New Mexico (UNM) Department of Chemistry and Chemical Biology. Standard Operating Procedure: Safe Handling of Azido Compounds. Retrieved from: [Link]

Sources

Personal protective equipment for handling 2-azido-4-methoxy-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety Protocol: Handling, PPE, and Disposal of 2-Azido-4-methoxy-1-nitrobenzene

As an application scientist, addressing the handling of energetic materials requires moving beyond basic compliance to understand the chemical causality behind safety protocols. 2-Azido-4-methoxy-1-nitrobenzene (CAS#: 104503-84-6) is a highly reactive aryl azide used in organic synthesis and photoaffinity labeling[1]. However, the presence of two highly energetic functional groups—an azide (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) and a nitro (

) group—on a single benzene ring renders this compound exceptionally sensitive to thermal, frictional, and shock stimuli.

This guide provides a self-validating system of safety protocols, ensuring that every operational choice is grounded in the fundamental physical chemistry of the molecule.

Chemical Stability Assessment & Causality

Before establishing Personal Protective Equipment (PPE) and operational protocols, we must quantify the inherent instability of 2-azido-4-methoxy-1-nitrobenzene. Institutional safety standards evaluate organic azides using two primary empirical metrics: the Carbon-to-Nitrogen (C/N) ratio and the "Rule of Six"[2][3].

Table 1: Stability Metrics for 2-Azido-4-methoxy-1-nitrobenzene

MetricFormula / CalculationValueSafety ThresholdRisk Assessment
Molecular Formula

N/AN/AContains multiple energetic groups.
(C+O)/N Ratio

2.5

High Risk. Falls below the threshold for safe isolation[2].
Rule of Six Carbons per energetic group (Azide, Nitro)3.5

High Risk. Insufficient carbon dilution to stabilize the energetic groups[2].

Causality Insight: Because the (C+O)/N ratio is less than 3, the molecule lacks sufficient molecular mass to dissipate the energy released during the exothermic decomposition of the azide group to nitrogen gas (


). Consequently, this compound must be treated as a severe explosion hazard, restricted to sub-gram scale operations, and kept in solution whenever possible[4].

Mandatory Personal Protective Equipment (PPE)

Standard laboratory attire is insufficient for handling dual-threat energetic compounds. The following PPE is mandatory and must be worn prior to opening the storage vessel[5][6]:

  • Primary Face & Eye Protection: Chemical safety goggles plus a full-face shield.

    • Causality: While a fume hood blast shield protects the torso, the researcher's face remains vulnerable to secondary fragmentation (shattered glassware) when hands bypass the shield to manipulate the sample.

  • Body Protection: A flame-resistant (FR) lab coat over clothing that fully covers the arms and legs.

    • Causality: Aryl azide decomposition is highly exothermic. If decomposition ignites surrounding organic solvents, an FR coat prevents the rapid spread of fire to the researcher's clothing.

  • Hand Protection: Double-gloving with heavy-duty nitrile gloves.

    • Causality: Provides a sacrificial outer layer that can be immediately removed if contaminated, preventing dermal absorption of the toxic nitroaromatic framework.

Step-by-Step Experimental Workflows

Protocol A: Safe Weighing and Transfer

Friction and heavy metal contamination are the leading causes of unintended azide detonation[6][7].

  • Isolate the Workspace: Clear the fume hood of all unnecessary chemicals, particularly halogenated solvents (which can form explosive diazidomethane) and strong acids (which generate highly toxic, volatile hydrazoic acid, ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    )[3].
    
  • Deploy the Blast Shield: Position a heavy polycarbonate blast shield between the researcher and the analytical balance.

  • Eliminate Metals: Use only Teflon, ceramic, or anti-static plastic spatulas. Never use metal spatulas.

    • Causality: Sodium azide impurities or the aryl azide itself can react with metal surfaces to form friction-sensitive heavy metal azides (e.g., copper or lead azides)[8].

  • Avoid Ground Glass: Transfer the material into vessels without ground-glass joints.

    • Causality: The micro-friction generated by twisting a glass stopper into a ground-glass joint is sufficient to provide the activation energy for azide detonation[6].

Protocol B: Emergency Spill Response
  • Evacuate and Assess: If a spill occurs outside the fume hood, evacuate the immediate area.

  • Alkaline Dampening (Solid Spill): Carefully cover the solid azide with a damp cloth soaked in alkaline water (

    
    ).
    
    • Causality: Maintaining an alkaline environment prevents the azide from protonating and releasing lethal hydrazoic acid (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ) gas[6].
      
  • Non-Metallic Cleanup: Gently sweep the dampened material using a plastic brush and dustpan into a dedicated, non-metallic hazardous waste container. Do not use excessive force.

Protocol C: In-Situ Quenching and Disposal

Never dispose of unreacted 2-azido-4-methoxy-1-nitrobenzene in standard organic waste streams, and never pour it down the drain[8].

  • Staudinger Reduction (Quenching): To safely destroy the azide before disposal, dissolve the waste material in a polar aprotic solvent (e.g., THF).

  • Reagent Addition: Slowly add an excess of triphenylphosphine (

    
    ) at room temperature under a nitrogen atmosphere.
    
  • Nitrogen Evolution: Stir the mixture until the bubbling ceases.

    • Causality:

      
       reduces the explosive azide to a stable iminophosphorane (and subsequently an amine upon aqueous workup), safely releasing the energetic nitrogen atoms as inert 
      
      
      
      gas[9].
  • Waste Segregation: Transfer the quenched solution to a clearly labeled, non-metallic waste jug specifically designated for "Quenched Azide Waste."

Operational Logic & Workflow Visualization

AzideSafety Start Evaluate 2-Azido-4-methoxy-1-nitrobenzene RuleCheck Calculate Stability Metrics (C+O)/N = 2.5 | Rule of 6 = 3.5 Start->RuleCheck Risk High Explosion Risk Identified (Thresholds Not Met) RuleCheck->Risk Unstable PPE Don Maximum PPE (Face Shield, FR Coat, Double Gloves) Risk->PPE FumeHood Execute in Fume Hood Use Teflon Spatulas & Blast Shield PPE->FumeHood Waste Quench Waste via Staudinger Reduction Collect in Non-Metallic Bin FumeHood->Waste

Workflow for risk assessment and safe handling of 2-azido-4-methoxy-1-nitrobenzene.

References

  • Stanford University Environmental Health & Safety. Information on Azide Compounds. Retrieved from:[Link]

  • Florida State University Environmental Health and Safety. Azide Compounds. Retrieved from:[Link]

  • University of Pennsylvania EHRS. SOP: Explosive Compounds. Retrieved from:[Link]

Sources

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